1-(trans-4-Butylcyclohexyl)-4-iodobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-butylcyclohexyl)-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23I/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h9-14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCQFMWNNGAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670044 | |
| Record name | 1-(4-Butylcyclohexyl)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114834-79-6 | |
| Record name | 1-(4-Butylcyclohexyl)-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. Due to the limited availability of direct experimental data for this specific compound, this guide combines available data with information from closely related analogues to offer a robust profile. This document is intended to support research, synthesis, and drug development activities.
Chemical Identity and Structure
This compound is an organic compound featuring a butylcyclohexyl group attached to an iodobenzene moiety. The trans configuration indicates the stereochemical relationship of the substituents on the cyclohexane ring.
-
IUPAC Name: this compound
-
CAS Number: 114834-79-6[1]
-
Molecular Formula: C₁₆H₂₃I[1]
-
Molecular Weight: 342.26 g/mol [1]
-
Canonical SMILES: CCCC[C@H]1CC--INVALID-LINK--CC1[1]
Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties of this compound. Data for analogous compounds, 1-(trans-4-pentylcyclohexyl)-4-iodobenzene and 1-iodo-(trans-4-propylcyclohexyl)benzene, are included for comparison and estimation.
| Property | Value for this compound | Analogous Data |
| Melting Point | Not experimentally determined. Estimated to be a white to off-white solid at room temperature. | 47 °C (for 1-(trans-4-pentylcyclohexyl)-4-iodobenzene)[2] |
| Boiling Point | Not experimentally determined. | ~349 °C (for 1-iodo-(trans-4-propylcyclohexyl)benzene)[3] |
| Density | Not experimentally determined. | 1.330 g/cm³ (for 1-iodo-(trans-4-propylcyclohexyl)benzene)[3] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and dichloromethane.[2] | - |
| logP (calculated) | 7[1] | - |
| Storage Conditions | Store in a cool, dark, and dry place under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C.[2] | - |
Spectral Data
-
¹H NMR: The spectrum is expected to show characteristic signals for the butyl chain (triplet and multiplets in the 0.9-1.5 ppm region), the cyclohexane ring (broad multiplets in the 1.0-2.5 ppm region), and the aromatic protons of the iodobenzene ring (two doublets in the 6.8-7.8 ppm region).
-
¹³C NMR: The spectrum would display signals for the aliphatic carbons of the butyl group and cyclohexane ring (typically in the 14-45 ppm range) and the aromatic carbons (in the 90-150 ppm range), with the carbon attached to the iodine atom being significantly shifted.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching for both aliphatic and aromatic moieties, C=C stretching for the aromatic ring, and a characteristic C-I stretching frequency in the far-infrared region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 342, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one iodine atom would also be observed.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible and widely used method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.
Proposed Synthesis via Suzuki-Miyaura Coupling:
The synthesis would involve the coupling of a suitable boronic acid or ester derivative of trans-4-butylcyclohexane with 1,4-diiodobenzene.
Materials:
-
trans-4-Butylcyclohexylboronic acid
-
1,4-Diiodobenzene
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-4-butylcyclohexylboronic acid (1.0 equivalent), 1,4-diiodobenzene (1.2 equivalents), and the chosen base (2.0-3.0 equivalents).
-
Solvent Addition: Add the solvent system to the flask.
-
Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equivalents).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or any associated signaling pathways for this compound. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, such as liquid crystals and potentially as a building block in medicinal chemistry research.
Visualizations
Diagram of the Proposed Suzuki-Miyaura Coupling Workflow:
Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
This technical guide provides comprehensive information on 1-(trans-4-butylcyclohexyl)-4-iodobenzene, including its chemical identity, physical properties, and crucial safety data. It is intended for researchers, scientists, and professionals in drug development and materials science who may be working with this compound.
Chemical and Physical Properties
This compound is an organic compound that features a butylcyclohexyl group attached to an iodinated benzene ring. Its chemical structure makes it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions for the development of liquid crystals and pharmaceutical compounds.
| Property | Value | Source |
| CAS Number | 114834-79-6 | [1][2] |
| Molecular Formula | C₁₆H₂₃I | [1][2] |
| Molecular Weight | 342.26 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥99.5% | [1] |
| IUPAC Name | 1-(4-butylcyclohexyl)-4-iodobenzene | [1] |
| Canonical SMILES | CCCC[C@H]1CC--INVALID-LINK--CC1 | [1] |
| InChI Key | WSVCQFMWNNGAEB-HDJSIYSDSA-N | [1] |
Note: While this compound is listed as a liquid, similar structures such as 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene and 1-iodo-4-(trans-4-n-propylcyclohexyl)benzene are reported as white solids, suggesting that the physical state may vary with purity and temperature.[3][4]
Safety Data
| Hazard Category | GHS Classification and Precautionary Statements |
| Eye Irritation | H319: Causes serious eye irritation. (Based on 1-tert-butyl-4-iodobenzene and 4-tert-butylcyclohexanol)[5][6] P264: Wash skin thoroughly after handling.[5][6][7] P280: Wear eye protection/face protection.[5][6][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6] P337+P313: If eye irritation persists: Get medical advice/attention. |
| Skin Irritation | H315: Causes skin irritation. (Based on 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene and 4-tert-butylcyclohexyl acetate)[3][7] P280: Wear protective gloves.[7] P302+P352: IF ON SKIN: Wash with plenty of water.[7] P332+P313: If skin irritation occurs: Get medical advice/attention.[7] |
| Respiratory Irritation | H335: May cause respiratory irritation. (Based on 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene)[3] P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed. (Based on 1-iodo-4-(trans-4-n-pentylcyclohexyl)benzene)[3] P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Aquatic Hazard | H402: Harmful to aquatic life. (Based on 4-tert-butylcyclohexanol) P273: Avoid release to the environment. |
The following diagram illustrates a logical workflow for handling this compound based on its potential hazards.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. aablocks.com [aablocks.com]
- 3. 1-IODO-4-(TRANS-4-N-PENTYLCYCLOHEXYL)BENZENE | 116963-80-5 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
Spectroscopic Profile of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(trans-4-Butylcyclohexyl)-4-iodobenzene (CAS No. 114834-79-6). Due to the absence of publicly available experimental spectra, this document outlines the theoretically anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.
Molecular Structure and Properties:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₆H₂₃I[1]
-
Molecular Weight: 342.26 g/mol [1]
-
Chemical Structure: A butyl-substituted cyclohexane ring attached to an iodinated benzene ring in a trans configuration.
Predicted Spectroscopic Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.60 | Doublet | 2H | Aromatic Protons (ortho to Iodine) |
| ~ 6.95 | Doublet | 2H | Aromatic Protons (meta to Iodine) |
| ~ 2.45 | Triplet of Triplets | 1H | Cyclohexyl Proton (CH attached to benzene) |
| ~ 1.85 | Multiplet | 4H | Cyclohexyl Protons (axial) |
| ~ 1.40 - 1.20 | Multiplet | 9H | Butyl & Cyclohexyl Protons |
| ~ 1.05 | Multiplet | 4H | Cyclohexyl Protons (equatorial) |
| ~ 0.90 | Triplet | 3H | Butyl Group (CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 146.0 | Aromatic Carbon (C-I) |
| ~ 137.5 | Aromatic Carbon (C-Cyclohexyl) |
| ~ 128.5 | Aromatic Carbons (CH, meta to Iodine) |
| ~ 91.5 | Aromatic Carbons (CH, ortho to Iodine) |
| ~ 44.0 | Cyclohexyl Carbon (CH attached to benzene) |
| ~ 37.0 | Butyl Carbon (CH₂) |
| ~ 35.0 | Cyclohexyl Carbons (CH₂) |
| ~ 34.0 | Cyclohexyl Carbon (CH-Butyl) |
| ~ 29.5 | Butyl Carbon (CH₂) |
| ~ 22.8 | Butyl Carbon (CH₂) |
| ~ 14.1 | Butyl Carbon (CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3070 - 3020 | Weak | C-H Stretch (Aromatic) |
| ~ 2950 - 2850 | Strong | C-H Stretch (Aliphatic - Cyclohexyl & Butyl) |
| ~ 1590 - 1570 | Medium | C=C Stretch (Aromatic Ring) |
| ~ 1485 | Medium | C=C Stretch (Aromatic Ring) |
| ~ 1450 | Medium | CH₂ Bending (Scissoring) |
| ~ 1005 | Strong | C-I Stretch |
| ~ 820 | Strong | p-Substituted Benzene (C-H out-of-plane bend) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 342 | High | [M]⁺ (Molecular Ion) |
| 215 | Moderate | [M - C₄H₉ - C₆H₁₀]⁺ |
| 127 | High | [I]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium Ion) |
| 57 | High | [C₄H₉]⁺ (Butyl Cation) |
Experimental Protocols
The following are general experimental methodologies for obtaining the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in deuterated chloroform (CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid compound would be placed between two potassium bromide (KBr) plates. The spectrum would be recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, and the resulting fragments would be analyzed by a mass analyzer.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General Workflow for Spectroscopic Analysis.
References
In-Depth Technical Guide: Solubility of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene (CAS No. 114834-79-6). Due to the limited availability of direct quantitative solubility data in existing literature, this document focuses on predicting the compound's solubility based on its molecular structure. Furthermore, it offers detailed, standardized experimental protocols for the precise determination of its solubility in various organic solvents, ensuring reproducible and reliable results for research and development applications.
Introduction to this compound
This compound is an organic compound characterized by a butylcyclohexyl group attached to an iodobenzene ring. Its structure, featuring a nonpolar alkyl and cyclohexyl component, along with a polarizable iodine atom on an aromatic ring, suggests it is a largely nonpolar molecule. This compound and its analogues are of interest in materials science, particularly in the synthesis of liquid crystals, and as intermediates in organic synthesis. Understanding its solubility is crucial for designing synthetic routes, purification methods such as recrystallization, and for formulation in various applications.
Chemical Structure:
Predicted Solubility Profile
The principle of "like dissolves like" is the primary determinant for predicting the solubility of organic compounds.[1][2] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1][2] this compound is predominantly nonpolar due to the large hydrocarbon content (butyl and cyclohexyl groups) and the relatively nonpolar iodobenzene moiety. Therefore, it is expected to exhibit good solubility in nonpolar and weakly polar organic solvents and poor solubility in highly polar solvents like water.
The following table summarizes the predicted solubility of this compound in various classes of organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane, Heptane | High | The nonpolar aliphatic nature of these solvents closely matches the butylcyclohexyl group of the solute, leading to favorable van der Waals interactions.[3] |
| Nonpolar Aromatic | Toluene, Benzene, Xylenes | High | The aromatic ring of the solvents can interact favorably with the iodobenzene ring of the solute through π-π stacking and van der Waals forces. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and can effectively solvate the entire molecule, including the iodophenyl group. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively nonpolar and can solvate the hydrocarbon portions of the molecule well. THF, being slightly more polar, may offer slightly better solubility. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | These are polar aprotic solvents. While they can interact with the polarizable iodobenzene ring, the large nonpolar part of the solute may limit high solubility. |
| Esters | Ethyl Acetate | Moderate | Similar to ketones, esters have a moderate polarity and are expected to be reasonable solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The high polarity and hydrogen-bonding nature of alcohols do not match well with the nonpolar structure of the solute. Solubility is expected to decrease as the alcohol's polarity increases (Methanol > Ethanol > Isopropanol). |
| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The very high polarity of these solvents makes them less suitable for dissolving a largely nonpolar compound. |
| Highly Polar Protic | Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for the hydrophobic this compound. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires standardized experimental procedures. The following protocols describe the widely accepted shake-flask method, followed by quantitative analysis.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 20 mL scintillation vials)
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Shake-Flask Method Protocol
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[4][5][6]
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a constant temperature orbital shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure the dissolution process is complete.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to sediment. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To ensure no solid particles are transferred, it is highly recommended to pass the supernatant through a syringe filter.
-
Dilution: Accurately dilute the collected saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
Quantitative Analysis
The concentration of the solute in the diluted saturated solution can be determined using various analytical techniques.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Wavelength Selection: Scan the UV-Vis spectrum of one of the standard solutions to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of each standard solution and the diluted sample solution at the λmax.
-
Calculation: Plot a calibration curve of absorbance versus concentration for the standard solutions. Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration. Account for the dilution factor to calculate the solubility of the original saturated solution.
-
Method Development: Develop an appropriate HPLC method (e.g., reverse-phase with a suitable mobile phase and column) that can effectively separate and quantify this compound.
-
Standard Curve Preparation: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.
-
Sample Analysis: Inject the diluted sample solution into the HPLC system.
-
Calculation: Use the peak area of the sample and the calibration curve to determine its concentration. Apply the dilution factor to calculate the final solubility.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for experimental solubility determination.
Caption: Workflow for Shake-Flask Solubility Determination.
Caption: Workflow for UV-Vis Spectrophotometric Analysis.
Conclusion
References
An In-depth Technical Guide to the Crystal Structure of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a specific, publicly available crystal structure for 1-(trans-4-butylcyclohexyl)-4-iodobenzene has not been reported in crystallographic databases. This guide therefore presents a detailed analysis of a closely related analog, 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene (11CHBT), to infer the probable structural characteristics, intermolecular interactions, and experimental methodologies relevant to the target compound. The principles of molecular conformation, crystal packing, and non-covalent interactions observed in this analog are expected to be highly informative for understanding the crystalline state of this compound.
Introduction
This compound is a halogenated organic compound with potential applications in materials science, particularly in the field of liquid crystals, and as a building block in synthetic organic chemistry. The presence of the iodo-substituent makes it a versatile precursor for cross-coupling reactions, enabling the synthesis of more complex molecular architectures. Understanding its solid-state structure is crucial for predicting its physical properties, such as melting point, solubility, and liquid crystalline behavior, and for designing novel materials.
This technical guide provides a comprehensive overview of the anticipated crystal structure of this compound, based on the detailed crystallographic analysis of a long-chain analog. It includes a summary of crystallographic data, a description of the molecular geometry and intermolecular interactions, and detailed experimental protocols for synthesis and crystallization.
Predicted Molecular and Crystal Structure
The crystal structure of 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene (11CHBT) provides a strong predictive model for the solid-state arrangement of this compound. The key structural features are expected to be conserved, with allowances for the differences in the alkyl chain length and the terminal functional group.
Molecular Conformation
The molecule is anticipated to adopt a nearly linear, elongated conformation. The cyclohexane ring will be in a stable chair conformation with the butyl and iodophenyl substituents in equatorial positions to minimize steric hindrance, consistent with the trans configuration. The butyl chain is expected to be in an all-trans (anti-planar) conformation to maximize its length.
Crystallographic Data (Based on Analog 11CHBT)
The following table summarizes the crystallographic data for the analog 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene. It is plausible that this compound would crystallize in a similar crystal system, likely monoclinic or triclinic, to facilitate efficient packing of the rod-like molecules.
| Crystallographic Parameter | Value for 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5539(11) |
| b (Å) | 8.1341(10) |
| c (Å) | 51.494(5) |
| α (°) | 90 |
| β (°) | 91.127(14) |
| γ (°) | 90 |
| Volume (ų) | 2324.9(7) |
| Z | 4 |
Intermolecular Interactions
The crystal packing is expected to be dominated by van der Waals forces and halogen bonding. The molecules are likely to arrange in a head-to-tail fashion, forming layers or sheets. The primary intermolecular interactions anticipated are:
-
Halogen Bonding: The iodine atom on the benzene ring is a potential halogen bond donor. It is expected to form directional interactions with electron-rich regions of neighboring molecules, such as the π-system of the benzene ring.
-
C–H···π Interactions: The hydrogen atoms of the cyclohexane and butyl groups can interact with the π-electron cloud of the iodobenzene ring of adjacent molecules.
-
van der Waals Forces: Dispersion forces between the alkyl chains and the aromatic rings will play a significant role in the overall packing efficiency.
The logical relationship for predicting these interactions based on molecular features can be visualized as follows:
Experimental Protocols
Synthesis of 1-(trans-4-Alkylcyclohexyl)-4-halobenzenes
A general synthetic route to this class of compounds involves a key cross-coupling reaction. The following workflow outlines a plausible synthetic strategy.
Detailed Protocol (Suzuki Coupling):
-
Reactants:
-
4-Bromoiodobenzene (1.0 eq)
-
trans-4-Butylcyclohexylboronic acid (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
-
Procedure:
-
To a reaction vessel, add 4-bromoiodobenzene, trans-4-butylcyclohexylboronic acid, the palladium catalyst, and the base.
-
Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step. For compounds like this compound, which may exhibit liquid crystalline properties, slow and controlled crystallization is key.
Common Crystallization Techniques:
-
Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., hexane, heptane, ethanol, or a mixture like dichloromethane/hexane).
-
The solution should be close to saturation.
-
Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Filter the hot solution to remove any particulate matter.
-
Allow the solution to cool down to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with warm water.
-
Further slow cooling in a refrigerator or a controlled cooling apparatus can also be employed.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane or toluene).
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent (e.g., hexane or pentane) in which the compound is less soluble. The "poor" solvent should be more volatile than the "good" solvent.
-
Over time, the vapor of the "poor" solvent will diffuse into the "good" solvent, gradually reducing the solubility of the compound and promoting crystal growth.
-
The choice of solvent is critical and often requires screening of several options.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, a robust predictive model can be constructed based on the analysis of its close analog, 4-(trans-4-undecylcyclohexyl)isothiocyanatobenzene. The molecular conformation is expected to be elongated, with the cyclohexane in a chair form and substituents in equatorial positions. The crystal packing will likely be driven by a combination of halogen bonding and van der Waals interactions, leading to a layered structure. The provided experimental protocols for synthesis and crystallization offer a practical guide for researchers aiming to prepare and characterize this and related compounds. Future experimental work is necessary to confirm these predictions and to fully elucidate the rich structural chemistry of this class of molecules.
Thermal Stability of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene: A Technical Guide
Disclaimer: This document provides a technical overview of the anticipated thermal stability of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. As of the date of this publication, specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not publicly available. The information presented herein is based on the analysis of structurally related compounds and established principles of organic chemistry to infer its potential thermal behavior. The experimental protocols provided are intended as a guide for researchers to conduct their own thermal analysis.
Introduction
This compound is a liquid crystal intermediate that finds application in the synthesis of advanced materials, particularly for display technologies and organic electronics. The thermal stability of such compounds is a critical parameter that dictates their processing window, operational lifetime, and degradation pathways. This guide provides a comprehensive overview of the expected thermal properties of this compound, detailed hypothetical experimental protocols for its analysis, and a discussion of the thermal behavior of analogous structures to provide a predictive understanding.
Predicted Thermal Stability
The thermal stability of this compound is primarily governed by the strength of its covalent bonds. The molecule consists of three key structural motifs: a butylcyclohexyl group, a benzene ring, and an iodine substituent. The weakest bond in this structure is anticipated to be the carbon-iodine (C-I) bond on the aromatic ring.
Studies on the pyrolysis of iodobenzene indicate that the C-I bond is susceptible to cleavage at elevated temperatures. The decomposition of aryl iodides often proceeds via homolytic cleavage of the C-I bond to generate an aryl radical and an iodine radical. The presence of the bulky and electron-donating butylcyclohexyl group may influence the electron density of the benzene ring and, consequently, the strength of the C-I bond. It is hypothesized that this group may have a modest stabilizing effect.
The alkyl chains within the butylcyclohexyl group are also subject to thermal degradation, typically at higher temperatures than the C-I bond scission. The overall thermal stability is therefore expected to be limited by the C-I bond dissociation energy.
Quantitative Data from Structurally Analogous Compounds
To provide a quantitative context for the expected thermal behavior of this compound, the following tables summarize available data for structurally related compounds.
Table 1: Thermal Properties of Substituted Biphenyls and Related Compounds
| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Temperature (°C) | Reference |
| 4-Butyl-4'-iodobiphenyl | 118.0 - 122.0 | - | Not Reported | |
| 4-Iodoanisole | 50 - 53 | 237 | Not Reported | |
| Iodobenzene | -29 | 188 | Emits toxic fumes upon decomposition |
Table 2: Influence of Alkyl Chain Length on Thermal Stability ofbenzothieno[3,2-b]benzothiophene Derivatives
| Compound | Decomposition Temperature (Td, 5% weight loss) (°C) |
| C6-PBTBT | ~380 |
| C8-PBTBT | ~390 |
| C10-PBTBT | ~400 |
| C12-PBTBT | ~410 |
Note: This data is for a different class of organic semiconductors but illustrates the general trend of increasing thermal stability with longer alkyl chains, which may be relevant to the butylcyclohexyl group.
Experimental Protocols
The following are detailed, albeit hypothetical, experimental protocols for determining the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of the compound as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax) from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions (e.g., melting, crystallization, glass transition) and measure their associated enthalpies.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Acc
Navigating the Synthesis and Potential of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 1-(trans-4-butylcyclohexyl)-4-iodobenzene stands as a pivotal intermediate in the landscape of fine chemical synthesis, particularly in the development of liquid crystals and as a versatile building block for creating complex organic molecules. Its rigid cyclohexyl-benzene core, coupled with a reactive iodine substituent, makes it an ideal substrate for a variety of powerful cross-coupling reactions. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on synthetic methodologies, and discusses the potential therapeutic applications based on structurally related compounds.
Chemical and Physical Properties of the Core Structure
A foundational understanding of the parent compound is crucial before exploring its derivatives. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 114834-79-6 | [1] |
| Molecular Formula | C₁₆H₂₃I | [1] |
| Molecular Weight | 342.26 g/mol | [1] |
| Physical State | Liquid | [1] |
| Purity | Typically >99% | [1] |
Synthetic Pathways to Derivatives: A Focus on Palladium-Catalyzed Cross-Coupling
The primary route to synthesizing derivatives of this compound involves palladium-catalyzed cross-coupling reactions. The electron-rich nature of the iodobenzene moiety makes it an excellent substrate for these transformations, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. The three most common and powerful of these reactions are the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in the synthesis of biphenyl derivatives, which are common structural motifs in liquid crystals and biologically active molecules.
A generalized experimental protocol for a Suzuki-Miyaura coupling reaction is as follows:
Generic Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for introducing vinyl groups or creating more complex unsaturated systems from the this compound scaffold.
Generic Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq.), the desired alkene (1.1-2.0 eq.), a palladium source such as Pd(OAc)₂ (0.01-0.05 eq.), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.02-0.10 eq.), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq.).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction Execution: Seal the vessel and heat the mixture to a temperature typically ranging from 80 to 140 °C. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, filter off any solids, and dilute the filtrate with water. Extract the aqueous phase with an appropriate organic solvent. Combine the organic extracts, wash with brine, dry over a drying agent, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the substituted alkene product.
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is essential for synthesizing compounds containing an arylethynyl moiety, which are of interest in materials science and as precursors for more complex pharmaceutical agents.
Generic Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01-0.05 eq.), and a copper(I) co-catalyst like CuI (0.02-0.10 eq.) under an inert atmosphere.
-
Solvent and Reagent Addition: Add a degassed solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base. Then, add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete, as indicated by TLC or GC-MS analysis.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst. Separate the organic layer, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography to obtain the desired arylalkyne.
Potential Biological Activity: An Outlook Based on Structural Analogs
-
Anticancer Agents: The rigid biphenyl structure can serve as a scaffold for designing molecules that interact with various biological targets implicated in cancer. For instance, some biphenyl compounds have been investigated as inhibitors of protein kinases or as ligands for nuclear receptors.
-
Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) fenbufen contains a biphenyl moiety, and other biphenyl derivatives have shown activity as inhibitors of cyclooxygenase (COX) enzymes.
-
Antimicrobial Agents: Certain compounds containing cyclohexyl and phenyl rings have demonstrated antibacterial and antifungal properties. For example, derivatives of 4-tert-butylcyclohexanone have shown bacteriostatic effects against Gram-positive bacteria.
It is important to emphasize that these are potential areas of interest based on structural analogy, and dedicated biological screening of novel this compound derivatives would be required to ascertain any therapeutic efficacy.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of derivatives, primarily through robust and well-established palladium-catalyzed cross-coupling reactions. While its application has been prominent in the field of liquid crystals, the structural motifs accessible from this precursor hold significant potential for exploration in drug discovery and development. The synthetic pathways outlined in this guide provide a solid foundation for researchers to design and create novel molecules for biological evaluation. Future research focused on the systematic synthesis and screening of derivative libraries will be crucial in unlocking the full therapeutic potential of this chemical scaffold.
References
The Advent of a Key Intermediate: A Technical Guide to 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic pathways of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene, a crucial intermediate in the synthesis of advanced liquid crystals and other functional organic materials. While a singular definitive discovery of this specific molecule is not prominently documented in historical records, its emergence is intrinsically linked to the broader development of liquid crystal technologies, particularly the exploration of molecules with cyclohexyl rings to modulate mesomorphic properties.
Historical Context: The Quest for Stable and Versatile Liquid Crystals
The field of liquid crystals gained significant momentum in the latter half of the 20th century, driven by the demand for low-power, high-contrast display technologies. Early research largely focused on aromatic core structures, such as the cyanobiphenyls, famously developed by George Gray and his team in the 1970s. These materials, while groundbreaking, spurred further research into structural modifications that could fine-tune properties like melting point, clearing point, and dielectric anisotropy.
The incorporation of alicyclic rings, particularly the trans-cyclohexyl ring, emerged as a key strategy. The introduction of a cyclohexyl group in place of a benzene ring was found to decrease the melting point and viscosity while maintaining a desirable nematic phase. This led to the development of liquid crystal families with improved performance characteristics for display applications.
This compound arose as a valuable synthetic intermediate within this context. The butylcyclohexyl moiety provides the desired alicyclic character, while the iodo-substituted benzene ring serves as a versatile handle for further chemical elaboration, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. These reactions are fundamental in constructing the complex, elongated molecular architectures characteristic of many high-performance liquid crystals.
Physicochemical Properties
While extensive experimental data for this specific intermediate is not compiled in a single source, the following table summarizes typical physical and chemical properties based on available data for the compound and its close analogs.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃I | N/A |
| Molecular Weight | 342.26 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not widely reported; likely a low-melting solid | N/A |
| Boiling Point | Not widely reported | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Hexane) | N/A |
Synthetic Pathways
The synthesis of this compound can be approached through several routes. A common and logical pathway involves the initial synthesis of the 4-butylcyclohexylbenzene core, followed by a regioselective iodination of the aromatic ring.
Logical Retrosynthetic Analysis
A logical retrosynthetic analysis suggests that the target molecule can be disconnected at the C-I bond and the cyclohexyl-phenyl bond, leading to simpler starting materials.
Caption: Retrosynthetic analysis of this compound.
Key Experimental Protocols
The following sections detail plausible and commonly employed experimental methodologies for the synthesis of this compound.
1. Synthesis of 4-Butyl-1-phenylcyclohexanol (Precursor to the Cyclohexylbenzene Core)
A common method to construct the 4-alkyl-1-phenylcyclohexane core is through the Grignard reaction of a phenylmagnesium halide with a 4-alkylcyclohexanone.
-
Reaction: Phenylmagnesium bromide + 4-Butylcyclohexanone → 4-Butyl-1-phenylcyclohexanol
-
Reagents and Solvents:
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
4-Butylcyclohexanone
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (phenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary.
-
Once the Grignard reagent formation is complete, the solution is cooled in an ice bath.
-
A solution of 4-butylcyclohexanone in anhydrous diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-butyl-1-phenylcyclohexanol.
-
2. Dehydration and Hydrogenation to form (trans-4-Butylcyclohexyl)benzene
The tertiary alcohol is then dehydrated to the corresponding alkene, followed by hydrogenation to yield the saturated cyclohexylbenzene.
-
Reaction: 4-Butyl-1-phenylcyclohexanol → 1-Butyl-4-phenylcyclohexene → (4-Butylcyclohexyl)benzene
-
Reagents and Solvents:
-
4-Butyl-1-phenylcyclohexanol
-
A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Toluene or another suitable solvent for azeotropic removal of water
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas
-
Ethanol or ethyl acetate as the hydrogenation solvent
-
-
Procedure (Dehydration):
-
The crude 4-butyl-1-phenylcyclohexanol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
-
Procedure (Hydrogenation):
-
The crude 1-butyl-4-phenylcyclohexene is dissolved in ethanol.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The mixture is subjected to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric or elevated pressure.
-
The reaction is monitored by gas chromatography (GC) or TLC.
-
Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield (4-butylcyclohexyl)benzene. The trans isomer is the thermodynamically more stable product and is typically the major isomer formed.
-
3. Iodination of (trans-4-Butylcyclohexyl)benzene
The final step is the regioselective iodination of the aromatic ring at the para-position.
-
Reaction: (trans-4-Butylcyclohexyl)benzene + I₂/Oxidizing Agent → this compound
-
Reagents and Solvents:
-
(trans-4-Butylcyclohexyl)benzene
-
Iodine (I₂)
-
An oxidizing agent (e.g., nitric acid, periodic acid, or N-iodosuccinimide with a catalytic amount of trifluoroacetic acid)
-
Acetic acid or dichloromethane as the solvent
-
-
Procedure (using N-Iodosuccinimide):
-
(trans-4-Butylcyclohexyl)benzene is dissolved in dichloromethane.
-
N-Iodosuccinimide (NIS) is added to the solution, followed by a catalytic amount of trifluoroacetic acid (TFA).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Synthetic Workflow Diagram
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Applications in Materials Science
The primary application of this compound is as a key building block for the synthesis of nematic liquid crystals. The iodo-functional group is readily converted into other functionalities through cross-coupling reactions, allowing for the creation of a diverse library of liquid crystalline materials with tailored properties for various electro-optical applications.
Conclusion
While the specific historical moment of the first synthesis of this compound may not be a celebrated milestone, its importance lies in its role as an enabler of technological advancement in the field of liquid crystals. The logical and robust synthetic pathways to this intermediate have made it an accessible and valuable tool for materials scientists and chemists. As the demand for more sophisticated optical and electronic materials continues to grow, the utility of such well-designed molecular building blocks will undoubtedly persist.
Methodological & Application
Application Notes and Protocols: Synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(trans-4-butylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of liquid crystals and other advanced organic materials. The described methodology is based on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Introduction
This compound is a valuable building block in organic synthesis. Its structure, featuring a reactive iodine atom and a bulky butylcyclohexyl group, makes it an ideal precursor for creating complex molecular architectures through carbon-carbon bond formation.[1] The most common and efficient method for synthesizing such biaryl compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide.[2][3][4] This protocol details a representative procedure for the synthesis of the target compound using this method.
Reaction Scheme
The synthesis of this compound can be achieved by the Suzuki-Miyaura coupling of trans-4-butylcyclohexylboronic acid with an excess of 1,4-diiodobenzene. The use of an excess of the diiodo-compound is crucial to minimize the formation of the double-coupled by-product.
Overall Reaction:
(trans-4-Butylcyclohexyl)boronic acid + 1,4-Diiodobenzene → this compound + 1,4-bis(trans-4-butylcyclohexyl)benzene (minor by-product)
Materials and Methods
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| trans-4-Butylcyclohexylboronic acid | C₁₀H₂₁BO₂ | 184.08 | 145248-76-6 |
| 1,4-Diiodobenzene | C₆H₄I₂ | 329.91 | 624-38-4 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 497-19-8 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Water (degassed) | H₂O | 18.02 | 7732-18-5 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Experimental Protocol
-
Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add trans-4-butylcyclohexylboronic acid (1.84 g, 10 mmol), 1,4-diiodobenzene (9.90 g, 30 mmol, 3 equivalents), and sodium carbonate (3.18 g, 30 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
To the flask, add a degassed solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%), to the reaction mixture under a positive flow of nitrogen.
-
-
Reaction:
-
Heat the reaction mixture to 80-90°C and allow it to reflux with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting boronic acid is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of diethyl ether and 100 mL of water to the flask.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of the desired product, unreacted 1,4-diiodobenzene, and a small amount of the double-coupled by-product.
-
Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or heptane) to first elute the less polar by-products and unreacted starting material, followed by elution of the desired product.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.
-
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out by a trained professional in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Palladium catalysts are flammable and should be handled with care.
-
Organic solvents are flammable and volatile. Avoid open flames and ensure proper ventilation.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This protocol provides a general guideline for the synthesis of this compound. The reaction conditions, including catalyst, base, solvent, and temperature, may be further optimized to improve the yield and purity of the final product.
References
Application Notes and Protocols for 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(trans-4-Butylcyclohexyl)-4-iodobenzene is a key synthetic precursor extensively utilized in the development of advanced organic materials, particularly liquid crystals, and in the synthesis of complex molecules for pharmaceutical and materials science research. Its rigid cyclohexyl-benzene core provides a desirable molecular scaffold, while the reactive carbon-iodine bond allows for versatile functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this precursor in two of the most common and powerful C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.
Key Applications
The primary application of this compound lies in its role as a building block for calamitic (rod-shaped) liquid crystals.[1] The trans-cyclohexyl ring and the phenyl group contribute to the linear shape and rigidity of the final molecules, which are essential properties for the formation of nematic and smectic liquid crystalline phases.[1]
Beyond liquid crystals, this precursor is valuable in medicinal chemistry and materials science for the synthesis of:
-
Pharmaceutical Intermediates: The biphenyl and substituted phenyl structures that can be synthesized are common motifs in drug candidates.
-
Organic Electronic Materials: The extended conjugated systems formed via cross-coupling reactions are relevant for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[2]
-
High-Performance Polymers: Incorporation of the rigid cyclohexyl-phenyl unit can enhance the thermal and mechanical properties of polymers.
Data Presentation: Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Sonogashira couplings using aryl iodides as a general substrate class, representative of the reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
| Catalyst System | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | 5 | 53 | [3] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane / H₂O | 120 (microwave) | 0.33 | 53 | [3] |
| (tBubpy)PdCl₂ | K₂CO₃ | Ethanol / H₂O | 80 | 2 | 95 | [4] |
| PdCl₂(dppf)·DCM | K₂CO₃ | Dioxane / H₂O | 88 | 0.2 | Not specified | [5] |
| Pd(PPh₃)₄ | K₂CO₃ (2M aq.) | Toluene | Reflux | 50 | 73 | [6] |
Table 2: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Not specified | Room Temp | 1.5 | Not specified | [7] |
| Pd/CuFe₂O₄ MNPs | None | K₂CO₃ | Ethanol | 70 | Not specified | Moderate to Excellent | [8] |
| Pd on solid support | Cu₂O | None | THF-DMA | 80 (flow) | Not specified | 60-75 | [9] |
| Janus-type Pd catalyst | None | Et₃N | H₂O | Not specified | Not specified | 96 | [10] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biphenyl Derivative
This protocol describes a general procedure for the synthesis of 4-(trans-4-butylcyclohexyl)-4'-cyanobiphenyl, a common liquid crystal intermediate, from this compound and 4-cyanophenylboronic acid.
Materials:
-
This compound
-
4-Cyanophenylboronic acid[2]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the flask.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biphenyl derivative.
Protocol 2: Sonogashira Coupling for the Synthesis of an Arylalkyne
This protocol outlines a general method for the coupling of this compound with a terminal alkyne, such as phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine.
-
To this stirred solution, add this compound (1.0 eq) followed by the dropwise addition of phenylacetylene (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.
Mandatory Visualizations
Synthetic Pathways and Reaction Mechanisms
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for cross-coupling reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis of Canthin-4-ones and Isocanthin-4-ones via B Ring Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijnc.ir [ijnc.ir]
- 9. rsc.org [rsc.org]
- 10. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This reaction facilitates the synthesis of biaryls, vinylarenes, and polyolefins, which are important structures in pharmaceuticals, agrochemicals, and advanced materials.[1] 1-(trans-4-Butylcyclohexyl)-4-iodobenzene is a key building block in the synthesis of liquid crystals and other organic electronic materials due to its rigid core and flexible alkyl chain.[2][3][4] The carbon-iodine bond of this substrate is particularly reactive towards palladium catalysts, making it an excellent candidate for Suzuki coupling reactions.[5] This document provides detailed protocols and application notes for performing Suzuki coupling reactions with this compound.
Principle of the Reaction
The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or boronate ester) with an organohalide. The catalytic cycle consists of three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[1][6] The presence of a base is crucial for the activation of the organoboron compound, facilitating the transmetalation step.[7]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data presented is a representative compilation based on analogous reactions reported in the scientific literature.
Table 1: Reagents for Suzuki Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is often used to ensure complete consumption of the starting material. |
| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and PdCl₂(dppf). |
| Ligand | Stabilizes Catalyst | 0.02 - 0.10 | Required for catalysts like Pd(OAc)₂. Examples include PPh₃, PCy₃, and XPhos. |
| Base | Activates Boronic Acid | 2.0 - 3.0 | Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[6] |
| Solvent | Reaction Medium | - | Degassed solvents are crucial to prevent catalyst degradation. Common choices include toluene, dioxane, DMF, and mixtures with water. |
Table 2: Optimization of Reaction Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 90-98 |
| 3 | PdCl₂(dppf) (3) | K₃PO₄ (3) | DMF | 80 | 16 | 88-96 |
| 4 | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (3) | Toluene | 110 | 6 | 92-99 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with an Arylboronic Acid
This protocol describes a typical Suzuki coupling reaction between this compound and a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Water, 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with the organic solvent. Combine the organic layers and wash with brine.
-
Purification: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[8]
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a Janus-type structure with liquid crystal properties and photoisomerization study | Journal of the Chilean Chemical Society [jcchems.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of (4-(trans-4-butylcyclohexyl)phenyl)magnesium iodide via Grignard Reaction
I. Introduction
The Grignard reaction is a fundamental and versatile method for forming carbon-carbon bonds in organic synthesis.[1] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon.[2][3] The Grignard reagent is synthesized by reacting an organic halide with magnesium metal, typically in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF), which stabilizes the reagent.[2][3]
This document provides a detailed protocol for the preparation of the Grignard reagent from 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. Aryl iodides are generally more reactive than the corresponding bromides or chlorides for this transformation.[2] The bulky lipophilic trans-4-butylcyclohexyl group is a common substituent in materials science, particularly in the synthesis of liquid crystals. The successful formation of its Grignard reagent opens a pathway to a variety of derivatives by reacting it with different electrophiles. This protocol will detail the formation of the Grignard reagent and its subsequent reaction with carbon dioxide (dry ice) as a model electrophile to produce 4-(trans-4-butylcyclohexyl)benzoic acid.
II. Key Reaction Parameters and Materials
The successful formation of the Grignard reagent is highly dependent on anhydrous conditions, as the reagent is a strong base and reacts readily with protic compounds like water.[2]
Table 1: Reagents and Typical Reaction Parameters
| Parameter | Value / Material | Molar Mass ( g/mol ) | Equivalents | Notes |
| Starting Material | This compound | 356.30 | 1.0 | Must be anhydrous. |
| Reagent | Magnesium (Mg) Turnings | 24.31 | 1.2 - 1.5 | A slight excess ensures complete reaction. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | 72.11 | - | Diethyl ether is also suitable. Must be anhydrous. |
| Activation Agent | Iodine (I₂) crystal | 253.81 | Catalytic | A single small crystal is sufficient to initiate the reaction.[4] |
| Electrophile | Carbon Dioxide (CO₂), solid (Dry Ice) | 44.01 | Excess | Should be freshly crushed before use. |
| Quenching Solution | 1 M Hydrochloric Acid (HCl) | 36.46 | - | Used to protonate the carboxylate salt after reaction. |
| Reaction Temperature | Room Temperature to 40 °C | - | - | The reaction is exothermic; gentle reflux may occur. |
| Reaction Time | 1 - 3 hours | - | - | Monitor by disappearance of magnesium. |
| Atmosphere | Inert (Nitrogen or Argon) | - | - | Essential to prevent reaction with atmospheric oxygen and moisture.[2] |
III. Experimental Workflow Diagram
The following diagram illustrates the key stages of the experimental procedure for the synthesis and subsequent carboxylation of the Grignard reagent.
Caption: Workflow for the synthesis of a Grignard reagent and its subsequent carboxylation.
IV. Detailed Experimental Protocol
A. Preparation of the Grignard Reagent: (4-(trans-4-butylcyclohexyl)phenyl)magnesium iodide
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube (containing CaCl₂ or CaSO₄), a pressure-equalizing dropping funnel, and a nitrogen or argon gas inlet.[4] Flame-dry the entire apparatus under a stream of inert gas to eliminate all moisture and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 eq.) into the cooled flask. Add a single small crystal of iodine.[4] The iodine serves to etch the passivating magnesium oxide layer on the turnings and acts as an indicator; its color will fade upon reaction initiation.[5]
-
Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Ensure the volume of THF is sufficient to cover the magnesium turnings in the flask (approx. 10 mL per 1 g of aryl iodide).
-
Add a small portion (~10%) of the aryl iodide solution to the stirring magnesium suspension. The reaction should begin within a few minutes, indicated by the disappearance of the iodine color, the formation of a cloudy gray/brown solution, and potentially a gentle refluxing of the solvent.[4] If the reaction does not start, gentle warming with a heat gun or sonication in an ultrasonic bath can be applied.[6]
-
Grignard Formation: Once the reaction is initiated, add the remaining aryl iodide solution dropwise from the funnel at a rate that maintains a gentle reflux.[7] The reaction is exothermic, and controlling the addition rate is crucial to prevent overheating.[8]
-
After the addition is complete, continue to stir the mixture at room temperature. If refluxing has ceased, the mixture can be gently heated (to ~40-50 °C) for an additional 1-2 hours to ensure all the magnesium has reacted. The reaction is complete when most of the magnesium turnings have been consumed.
B. Reaction with Carbon Dioxide (Carboxylation)
-
Preparation of Electrophile: In a separate beaker, place an excess of freshly crushed solid carbon dioxide (dry ice). Be cautious and handle dry ice with appropriate insulating gloves.
-
Reaction: Once the Grignard reagent formation is complete, cool the flask in an ice-water bath. Carefully and slowly pour the Grignard solution onto the crushed dry ice with gentle stirring.[9] A vigorous reaction will occur. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of CO₂ to form a magnesium carboxylate salt.
-
Allow the mixture to stand until the excess dry ice has sublimed and the mixture has reached room temperature.
C. Workup and Purification
-
Quenching (Hydrolysis): Slowly and carefully add 1 M aqueous HCl to the beaker containing the reaction mixture.[6][9] This step protonates the magnesium carboxylate salt to form the desired carboxylic acid and dissolves any remaining magnesium salts. Add the acid until the aqueous layer is acidic to litmus paper.
-
Extraction: Transfer the entire mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. Shake the funnel, venting frequently, and separate the layers. Extract the aqueous layer two more times with diethyl ether.[4]
-
Washing and Drying: Combine the organic layers. Wash the combined extracts with brine (saturated aqueous NaCl solution) to remove residual water.[7] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude solid product.
-
Purification: The crude 4-(trans-4-butylcyclohexyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate, to yield the pure product.
V. Safety Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.[10]
-
Solvent Hazards: Diethyl ether and THF are extremely flammable and volatile. Ensure there are no open flames or spark sources in the laboratory.[6] All operations should be conducted in a well-ventilated fume hood.
-
Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. The addition of the aryl halide must be controlled to maintain a safe reaction temperature. Have an ice bath ready to cool the reaction if necessary.
-
Handling Reagents: Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Handle dry ice with thermal gloves to prevent frostbite. Hydrochloric acid is corrosive and should be handled with care.
References
- 1. benchchem.com [benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. mason.gmu.edu [mason.gmu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. schnyderchemsafety.com [schnyderchemsafety.com]
- 9. youtube.com [youtube.com]
- 10. d.web.umkc.edu [d.web.umkc.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene, a key intermediate in the manufacturing of various advanced materials and pharmaceutical compounds. The described synthetic route is a robust four-step process designed for scalability and high yields of the desired trans-isomer.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the preparation of liquid crystals, organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients (APIs). The trans-configuration of the butylcyclohexyl moiety is often critical for the desired material properties or biological activity. The synthetic strategy outlined below involves a Grignard reaction, followed by dehydration and stereoselective hydrogenation to ensure a high yield of the final product with the correct stereochemistry.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via a four-step sequence starting from commercially available 1-bromo-4-iodobenzene and 4-butylcyclohexanone.
Application Notes and Protocols: 1-(trans-4-Butylcyclohexyl)-4-iodobenzene as a Synthetic Intermediate for Organic Light-Emitting Diode (OLED) Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(trans-4-Butylcyclohexyl)-4-iodobenzene is a versatile chemical intermediate that, while not directly employed as an active material in Organic Light-Emitting Diodes (OLEDs), serves as a crucial building block for the synthesis of advanced OLED materials. The presence of an iodine atom on the benzene ring makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[1] These reactions are fundamental for constructing the complex, conjugated molecular architectures required for efficient hole transport, light emission, and host materials in modern OLED devices.[2][3][4] The trans-4-butylcyclohexyl group provides solubility and influences the morphological stability of the final material in thin films, which is critical for device performance and lifetime.
This document outlines the potential applications of this compound in the synthesis of OLED materials and provides detailed, representative protocols for key synthetic transformations.
Potential Applications in OLED Material Synthesis:
The chemical reactivity of the aryl-iodide bond allows for the straightforward introduction of various functional moieties to the benzene ring. This enables the synthesis of a wide range of OLED materials, including:
-
Hole Transport Layer (HTL) Materials: Through palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, this compound can be coupled with aromatic amines (e.g., carbazole, diphenylamine) to form triarylamine-based structures.[5][6] These materials are known for their excellent hole mobility and are essential for efficient charge injection and transport from the anode to the emissive layer.
-
Host Materials: Suzuki-Miyaura coupling reactions can be employed to link the 1-(trans-4-Butylcyclohexyl)-4-phenyl core with other aromatic units, such as carbazole or dibenzothiophene derivatives.[7][8] This C-C bond formation is a powerful tool for creating wide bandgap host materials capable of efficiently transferring energy to guest emitter molecules in phosphorescent or fluorescent OLEDs.
-
Emissive Layer (EML) Materials: Sonogashira coupling allows for the reaction of this compound with terminal alkynes to form arylalkyne structures.[9][10] This extends the π-conjugation of the molecule, which can be used to tune the emission color and photophysical properties of fluorescent emitters.
Data Presentation:
Currently, there is no published data on the performance of OLED devices directly incorporating this compound as an active layer component. Its primary role is that of a precursor in the synthesis of active OLED materials. Performance data would be specific to the final, more complex molecules synthesized from this intermediate.
Experimental Protocols:
The following are representative, general protocols for key palladium-catalyzed cross-coupling reactions using this compound as a starting material.
Protocol 1: Synthesis of a Triarylamine-based Hole Transport Material via Buchwald-Hartwig Amination
This protocol describes the synthesis of N-(4-(trans-4-butylcyclohexyl)phenyl)-N-phenylaniline, a representative building block for a hole transport material.
Reaction Scheme:
This compound + Diphenylamine → N-(4-(trans-4-butylcyclohexyl)phenyl)-N-phenylaniline
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable biarylphosphine ligand (e.g., XPhos) (0.08 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, diphenylamine, and sodium tert-butoxide.
-
Add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand.
-
Add anhydrous toluene via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired triarylamine derivative.
Protocol 2: Synthesis of a Biphenyl-based Host Material Core via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 4'-(trans-4-butylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a core structure that could be further functionalized for use as an OLED host material.
Reaction Scheme:
This compound + (4-cyanophenyl)boronic acid → 4'-(trans-4-butylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
Materials:
-
This compound (1.0 eq)
-
(4-cyanophenyl)boronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent mixture: Toluene and Water (e.g., 4:1 ratio) or 1,4-Dioxane and Water
Procedure:
-
In a round-bottom flask, dissolve this compound, (4-cyanophenyl)boronic acid, and the base (e.g., K₂CO₃) in the toluene/water or dioxane/water solvent mixture.
-
Degas the solution thoroughly with an inert gas for 20-30 minutes.
-
Add the palladium catalyst (Pd(PPh₃)₄) to the mixture under the inert atmosphere.
-
Heat the reaction to reflux (typically 90-100 °C) and stir vigorously for 8-16 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the resulting solid or oil by column chromatography or recrystallization to obtain the pure biphenyl product.
Protocol 3: Synthesis of an Arylalkyne Emitter Precursor via Sonogashira Coupling
This protocol details the synthesis of 1-butyl-4-(4-(phenylethynyl)phenyl)cyclohexane, a precursor for a blue fluorescent emitter.
Reaction Scheme:
This compound + Phenylacetylene → 1-butyl-4-(4-(phenylethynyl)phenyl)cyclohexane
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
A suitable base, such as triethylamine (TEA) or diisopropylamine (DIPA)
-
Anhydrous solvent, such as tetrahydrofuran (THF) or toluene
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or toluene) followed by the amine base (TEA or DIPA).
-
Add phenylacetylene dropwise to the stirring mixture.
-
Stir the reaction at room temperature or gentle heat (40-60 °C) for 4-12 hours. Monitor the reaction by TLC until the starting aryl iodide is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salt byproduct. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.
Mandatory Visualization:
Caption: Synthetic pathways for OLED materials from this compound.
References
- 1. prezi.com [prezi.com]
- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination (Journal Article) | OSTI.GOV [osti.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Functionalization of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 1-(trans-4-butylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of liquid crystals, pharmaceuticals, and other advanced organic materials. The protocols focus on palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds.
Introduction
This compound is a versatile building block featuring a bulky, non-polar cyclohexyl group and a reactive aryl iodide moiety. This structure is frequently incorporated into molecules designed for liquid crystal displays and as scaffolds in medicinal chemistry. The functionalization of the iodo-position allows for the introduction of a wide range of substituents, enabling the fine-tuning of molecular properties. This document outlines protocols for four major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the functionalization of this compound based on analogous reactions in the literature.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Suzuki-Miyaura | 4-cyanophenylboronic acid | Pd(PPh₃)₄ (2-5) | - | 2M Na₂CO₃ | Toluene/Ethanol | 80-100 | 12-24 | 85-95 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | - | Triethylamine | THF | 25-50 | 2-6 | 90-98 |
| Heck | n-Butyl acrylate | Pd(OAc)₂ (1-3) | P(o-tolyl)₃ (2-6) | Triethylamine | DMF or Acetonitrile | 80-120 | 16-24 | 70-85 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene or Dioxane | 80-110 | 12-24 | 80-95 |
Experimental Protocols
Suzuki-Miyaura Coupling: Synthesis of 4'-(trans-4-butylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the synthesis of a biphenyl derivative, a common core structure in liquid crystals.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium carbonate solution
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.03 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and ethanol in a 3:1 ratio, followed by the 2M sodium carbonate solution (2.0 eq.).
-
Heat the reaction mixture to 90 °C and stir vigorously for 16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Sonogashira Coupling: Synthesis of 1-(trans-4-Butylcyclohexyl)-4-(phenylethynyl)benzene
This protocol outlines the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 eq.) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 4 hours or until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using hexane) to yield the coupled product.
Heck Reaction: Synthesis of Butyl (E)-3-(4-(trans-4-butylcyclohexyl)phenyl)acrylate
This protocol describes the vinylation of the aryl iodide.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a sealed tube, combine this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and P(o-tolyl)₃ (0.04 eq.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, triethylamine (1.5 eq.), and n-butyl acrylate (1.5 eq.).
-
Seal the tube and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with 1M HCl, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel to obtain the desired acrylate.
Buchwald-Hartwig Amination: Synthesis of N-(4-(trans-4-butylcyclohexyl)phenyl)aniline
This protocol details the formation of a carbon-nitrogen bond. The Buchwald-Hartwig amination is a key reaction for synthesizing arylamines.[1]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a glovebox, add Pd₂(dba)₃ (0.01 eq.), XPhos (0.02 eq.), and NaOtBu (1.4 eq.) to a reaction vessel.
-
Outside the glovebox, add this compound (1.0 eq.) and anhydrous toluene.
-
Add aniline (1.2 eq.) and seal the vessel.
-
Heat the reaction mixture to 100 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-arylated amine.
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. The information is designed to help improve reaction yields and address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via Suzuki-Miyaura cross-coupling.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| YLD-001 | Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture. 2. Inefficient Pre-catalyst Activation: Some palladium pre-catalysts require an activation step which may not have been completed. 3. Poor Quality Reagents: Boronic acid, 1,4-diiodobenzene, or the base may be of low purity or degraded. Boronic acids, in particular, can be prone to decomposition. 4. Incorrect Reaction Temperature: The reaction temperature may be too low for efficient transmetalation and reductive elimination. 5. Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. | 1. Use Fresh Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. 2. Follow Activation Protocols: If using a pre-catalyst, ensure the recommended activation procedure is followed. 3. Verify Reagent Quality: Use high-purity reagents. Consider recrystallizing the boronic acid if its purity is questionable. 4. Optimize Temperature: Gradually increase the reaction temperature in increments of 10°C to find the optimal condition. 5. Ensure Inert Atmosphere: Thoroughly degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| PUR-001 | Difficult Purification / Presence of Multiple Spots on TLC | 1. Formation of Homocoupling Products: The boronic acid can couple with itself to form a homocoupling byproduct. 2. Formation of Bis-coupled Product: 1,4-diiodobenzene can react on both ends with the boronic acid to form a bis-cyclohexyldiphenyl byproduct. 3. Presence of Starting Materials: Incomplete reaction will leave unreacted boronic acid and 1,4-diiodobenzene. 4. Formation of cis-isomer: The reaction may produce a mixture of cis and trans isomers of the product. | 1. Optimize Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling reaction. 2. Control Stoichiometry and Reaction Time: Use an excess of 1,4-diiodobenzene to favor mono-substitution. Monitor the reaction closely by TLC and stop it once the desired product is maximized. 3. Drive Reaction to Completion: Increase reaction time or temperature, or add a fresh portion of catalyst. 4. Chromatographic Separation: Utilize column chromatography with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the isomers. In some cases, specialized chromatography techniques like chiral HPLC may be necessary for complete separation.[1] |
| ISO-001 | Low trans-isomer Selectivity | 1. Isomerization of Starting Material: The starting 4-butylcyclohexylboronic acid may contain a mixture of cis and trans isomers. 2. Reaction Conditions Favoring Isomerization: Certain reaction conditions (e.g., high temperatures for extended periods) might promote isomerization. | 1. Use High-Purity trans-isomer Starting Material: Ensure the 4-butylcyclohexylboronic acid is predominantly the trans isomer. 2. Optimize Reaction Conditions: Screen different bases, solvents, and temperatures to identify conditions that minimize isomerization. Generally, milder conditions are preferable. |
| REP-001 | Poor Reproducibility | 1. Variability in Reagent Quality: Batch-to-batch variation in the quality of reagents, especially the boronic acid and catalyst. 2. Inconsistent Inert Atmosphere: Minor variations in the effectiveness of degassing and maintaining an inert atmosphere. 3. Water Content: The amount of water in the reaction can significantly impact the reaction rate and yield. | 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Standardize Inert Gas Technique: Implement a consistent and rigorous procedure for degassing and maintaining an inert atmosphere. 3. Control Water Content: Use anhydrous solvents and reagents, or if water is part of the solvent system, ensure its proportion is precisely controlled. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a trans-4-butylcyclohexylboronic acid or its ester with 1,4-diiodobenzene in the presence of a palladium catalyst and a base.
Q2: What are the typical byproducts in this Suzuki-Miyaura reaction?
A2: Common byproducts include:
-
Homocoupled product of the boronic acid: Dimer of the butylcyclohexyl group.
-
Bis-coupled product: 1,4-bis(4-butylcyclohexyl)benzene, where the butylcyclohexyl group has been added to both ends of the diiodobenzene.
-
Protodeboronation product: Butylcyclohexane, formed by the replacement of the boronic acid group with a hydrogen atom.
-
Benzene: From the reduction of the aryl halide. The formation of boric acid is also an inherent part of the reaction.[2]
Q3: How can I minimize the formation of the bis-coupled byproduct?
A3: To favor the mono-substitution product, you can use an excess of 1,4-diiodobenzene relative to the 4-butylcyclohexylboronic acid. Carefully monitoring the reaction progress by TLC or GC and stopping the reaction once the desired product is at its maximum concentration is also crucial.
Q4: What is the role of the base in the Suzuki-Miyaura reaction?
A4: The base plays a crucial role in the catalytic cycle. It activates the boronic acid by forming a more nucleophilic borate species, which then facilitates the transmetalation step with the palladium complex.[2] The choice of base can also influence the reaction rate and selectivity.
Q5: How can I separate the cis and trans isomers of the final product?
A5: Separation of cis and trans isomers of cyclohexyl derivatives can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel with an optimized eluent system (e.g., a gradient of hexane and a slightly more polar solvent like ethyl acetate) can often provide good separation.
-
Crystallization: If the isomers have different solubilities, fractional crystallization can be an effective method for separation.[3][4]
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary.[4]
Q6: Can I use 1-bromo-4-iodobenzene instead of 1,4-diiodobenzene?
A6: Yes, 1-bromo-4-iodobenzene can be a good alternative. The carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst than the carbon-bromine bond. This allows for a more selective reaction at the iodine position, potentially reducing the formation of the bis-coupled product.
Experimental Protocols
Illustrative Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific laboratory conditions and reagent batches.
Materials:
-
trans-4-Butylcyclohexylboronic acid
-
1,4-Diiodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 1,4-diiodobenzene (1.0 mmol, 1.0 eq), trans-4-butylcyclohexylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of toluene. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition and Degassing: Add a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90°C under a positive pressure of inert gas. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure this compound.
Data Presentation
The following table provides an illustrative summary of how reaction parameters can affect the yield of the desired product. The data presented here is for representative purposes and actual results may vary.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 75 |
| 2 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 82 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 16 | 91 |
Visualizations
Experimental Workflow
References
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
identifying side products in the synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
Technical Support Center: Synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
Welcome to the technical support center for the synthesis of this compound. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound are palladium-catalyzed cross-coupling reactions. The two most prominent examples are the Suzuki-Miyaura coupling and the Negishi coupling.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (in this case, 1,4-diiodobenzene or 4-iodo-bromobenzene) with a boronic acid or ester derivative of trans-4-butylcyclohexane.
-
Negishi Coupling: This method utilizes an organozinc reagent, such as (trans-4-butylcyclohexyl)zinc halide, which is coupled with an aryl iodide like 1,4-diiodobenzene.
Q2: What are the potential side products in the synthesis of this compound?
A2: Several side products can form depending on the reaction conditions and the chosen synthetic route. The most common include:
-
Homocoupling Products: These arise from the coupling of two identical starting molecules. Examples include 4,4'-di(trans-4-butylcyclohexyl)biphenyl (from the organometallic reagent) and biphenyl (from the aryl halide).
-
Dehalogenation Product: The aryl halide can undergo reduction, leading to the formation of (trans-4-butylcyclohexyl)benzene.[1][2]
-
Isomers: The cis-isomer of the desired product, 1-(cis-4-Butylcyclohexyl)-4-iodobenzene, can be a significant impurity if the starting cyclohexyl derivative is not stereochemically pure.
-
Solvent-derived impurities: In some cases, impurities from the solvent can be incorporated into the final product.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation requires careful control of reaction parameters:
-
High-Purity Reagents: Use starting materials with high isomeric purity (trans-isomer of the butylcyclohexyl group).
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced homocoupling and degradation of the catalyst.
-
Optimized Reaction Conditions: Carefully screen and optimize the catalyst, ligand, base (for Suzuki coupling), solvent, and temperature.
-
Stoichiometry: Precise control over the stoichiometry of the reactants can minimize homocoupling of the excess reagent.
Q4: What analytical techniques are best for identifying the main product and its impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile components of the reaction mixture, including the desired product and many of the common side products.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the desired product and identifying impurities. Specific NMR techniques can help quantify the isomeric ratio (trans vs. cis).[4][5][6][7]
-
High-Performance Liquid Chromatography (HPLC): Useful for both analytical and preparative separations of the product from non-polar impurities. A reversed-phase column (like C18) is typically suitable for these types of nonpolar compounds.[8][9][10][11]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your synthesis.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is more stable. |
| Poor Quality Reagents | Verify the purity of your starting materials (aryl halide and organometallic reagent). Impurities can poison the catalyst. |
| Incorrect Reaction Conditions | Optimize the reaction temperature. Some cross-coupling reactions are sensitive to temperature fluctuations. Screen different solvents to ensure adequate solubility of all reactants. |
| Ineffective Base (Suzuki Coupling) | The choice of base is critical. Screen various bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ to find the most effective one for your specific substrate combination. |
| Decomposition of Organometallic Reagent | If preparing the organozinc or organoboron reagent in situ, ensure the reaction goes to completion before adding the coupling partner and catalyst. |
Issue 2: High Levels of Homocoupling Side Products
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. |
| Suboptimal Catalyst/Ligand Combination | Some palladium-ligand systems are more prone to promoting homocoupling. Screen different phosphine ligands. |
| Incorrect Stoichiometry | Use a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent. A large excess can lead to increased homocoupling of this reagent. |
| High Reaction Temperature | Running the reaction at a lower temperature for a longer time may reduce the rate of homocoupling relative to the desired cross-coupling. |
Issue 3: Presence of Dehalogenated Side Product
| Potential Cause | Troubleshooting Step |
| Source of Protons | Ensure all solvents and reagents are anhydrous. Water or other protic impurities can lead to the dehalogenation of the aryl halide. |
| Excess Base or Reductive Species | Use the minimum effective amount of base. Some bases can promote reductive dehalogenation. |
| Catalyst System | Certain catalyst systems may favor dehalogenation. Experiment with different palladium sources and ligands. |
Quantitative Data Summary
| Reaction Type | Coupling Partners | Typical Yield Range (%) | Key Side Products |
| Suzuki-Miyaura | Aryl Iodide + Alkylboronic Acid | 60 - 95 | Homocoupling, Dehalogenation |
| Negishi | Aryl Iodide + Alkylzinc Halide | 70 - 98 | Homocoupling, β-hydride elimination (for certain alkyl groups)[12][13] |
| Kumada | Aryl Iodide + Grignard Reagent | 50 - 90 | Homocoupling, Dehalogenation, Isomerization |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,4-diiodobenzene (1.0 eq.), (trans-4-butylcyclohexyl)boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Negishi Coupling
-
Organozinc Reagent Preparation (if not commercially available): React trans-4-butylcyclohexyl bromide with activated zinc dust in an anhydrous solvent like THF to prepare the (trans-4-butylcyclohexyl)zinc bromide reagent.
-
Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, add 1,4-diiodobenzene (1.0 eq.) and the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) with a suitable phosphine ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or NMP).
-
Addition of Organozinc Reagent: Slowly add the prepared organozinc reagent (1.1-1.5 eq.) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently if necessary. Monitor the progress by TLC or GC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 3. shoko-sc.co.jp [shoko-sc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaguru.co [pharmaguru.co]
- 9. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reactions with 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to optimize coupling reactions involving 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. The bulky and electron-donating nature of the trans-4-butylcyclohexyl group can influence reaction kinetics and product yields. This resource is designed to help you navigate common challenges and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound giving a low yield?
A1: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors:
-
Catalyst Inactivity: The bulky nature of the substrate may require specific ligands to facilitate efficient catalytic turnover. Standard catalysts like Pd(PPh₃)₄ might be less effective.
-
Ineffective Base: The choice and solubility of the base are critical for the transmetalation step. Common bases to screen include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. A sluggish reaction might benefit from a gradual temperature increase or the use of microwave heating to shorten reaction times.
-
Poor Reagent Quality: Ensure your boronic acid or ester partner is pure and has not degraded. Solvents should be anhydrous and properly degassed to prevent oxidation of the Pd(0) catalyst.
Q2: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction in my Suzuki coupling?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen which can lead to Pd(II) species that facilitate this undesired pathway. To minimize it:
-
Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed to remove oxygen.
-
Use High-Purity Reagents: Impurities in the boronic acid can sometimes promote homocoupling.
-
Optimize Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling than others. Experimenting with different phosphine ligands can be beneficial.
Q3: In my Heck coupling reaction, I'm getting a mixture of regioisomers. How can I improve the regioselectivity?
A3: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. For terminal alkenes, the incoming aryl group typically adds to the less substituted carbon. To improve regioselectivity:
-
Ligand Choice: The use of bidentate phosphine ligands can significantly influence the regioselectivity of the migratory insertion step.
-
Reaction Additives: The addition of certain salts can influence the reaction pathway.
-
Temperature Control: Lowering the reaction temperature can sometimes improve selectivity.
Q4: My Sonogashira coupling is not proceeding to completion. What are the likely causes?
A4: Incomplete Sonogashira coupling can be due to several issues:
-
Catalyst Deactivation: Both the palladium and copper catalysts can be deactivated. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
-
Base Incompatibility: The choice of base is important. Amine bases like triethylamine or diisopropylamine are commonly used and also act as a solvent.
-
Alkyne Homocoupling (Glaser coupling): The copper co-catalyst can promote the homocoupling of the terminal alkyne. Running the reaction under copper-free conditions is a possible solution.
Q5: I am struggling with the Buchwald-Hartwig amination of this compound with a sterically hindered amine. What conditions should I try?
A5: Coupling sterically hindered substrates is a known challenge in Buchwald-Hartwig amination. Consider the following:
-
Bulky Ligands: Employ sterically hindered, electron-rich phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig (e.g., ferrocene-based) groups are designed for such challenging couplings.
-
Strong, Non-Nucleophilic Base: A strong base like NaOtBu or LHMDS is often required.
-
Aprotic, Non-coordinating Solvent: Toluene or dioxane are common solvents for these reactions.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Cross-Coupling Reactions
| Potential Cause | Recommended Solutions |
| Inactive Catalyst System | • Screen Ligands: For Suzuki and Buchwald-Hartwig reactions, try bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos). • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the generation of the active Pd(0) species. • Check Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). |
| Ineffective Base | • Screen Bases: Test a variety of bases such as Cs₂CO₃, K₃PO₄, and NaOtBu. • Check Base Solubility: Ensure the chosen base has some solubility in the reaction solvent. |
| Suboptimal Temperature | • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. • Microwave Irradiation: Consider using microwave heating to accelerate the reaction. |
| Poor Reagent Quality | • Use Fresh Reagents: Use freshly opened or purified coupling partners. • Anhydrous & Degassed Solvents: Ensure solvents are dry and thoroughly degassed to prevent catalyst oxidation and side reactions. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solutions |
| Homocoupling of Aryl Iodide | High reaction temperatures and certain catalysts. | • Lower Reaction Temperature: If possible, run the reaction at a lower temperature. • Change Catalyst System: Some catalyst systems are less prone to homocoupling. |
| **De |
preventing degradation of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene during storage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the storage and handling of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: The most common sign of degradation is a visible change in color, from a white or off-white solid to a yellow or brownish hue. This discoloration often indicates the formation of elemental iodine (I₂) due to the cleavage of the carbon-iodine bond. You may also observe a decrease in purity when analyzed by techniques such as HPLC or GC-MS.
Q2: What are the main chemical pathways through which this compound degrades?
A2: The primary degradation pathways are deiodination and oxidation.
-
Deiodination: This involves the breaking of the relatively weak carbon-iodine bond, which can be initiated by exposure to light (photodecomposition) or elevated temperatures.[1][2] This process can occur through a radical mechanism, resulting in the formation of 1-(trans-4-butylcyclohexyl)benzene and elemental iodine or iodide salts.
-
Oxidation: Prolonged exposure to air (oxygen) can lead to the oxidation of the molecule. The aromatic ring may be susceptible to oxidation, potentially forming phenolic or quinone-like structures. The cyclohexyl ring can also undergo oxidation, leading to the formation of hydroperoxides, alcohols, or ketones.[3][4][5]
Q3: What are the ideal storage conditions to minimize degradation?
A3: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: In a refrigerator at 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: In an amber, tightly sealed glass vial to protect it from light.[6][7]
-
Moisture: In a dry, desiccated environment to prevent potential hydrolysis.
Q4: I've observed discoloration in my sample. Can I still use it?
A4: Discoloration indicates that degradation has occurred, and the purity of the sample is compromised. It is highly recommended to re-analyze the purity of the material using a suitable analytical method like HPLC, GC-MS, or NMR before use. If the impurity levels are significant, the material may not be suitable for your experiment, as the degradation products could interfere with your reaction or lead to inconsistent results.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Sample has turned yellow/brown | Deiodination: Exposure to light and/or heat has likely caused the formation of elemental iodine. | 1. Verify the purity of the sample using HPLC or GC-MS. 2. If the purity is compromised, consider purifying the material (e.g., by recrystallization or column chromatography) if possible. 3. Ensure future storage is in a dark, refrigerated environment. |
| Reduced purity detected by analysis (e.g., HPLC, GC-MS) | Multiple Degradation Pathways: Deiodination, oxidation, or other side reactions may have occurred due to improper storage. | 1. Identify the degradation products by comparing the analytical data with potential structures (e.g., the deiodinated analog, oxidized species). 2. Review storage conditions and ensure they align with the recommended guidelines (cool, dark, dry, inert atmosphere). 3. If the material is critical, repurify a small batch and re-analyze to confirm its identity and purity. |
| Inconsistent experimental results | Sample Degradation: The presence of impurities from degradation can lead to variable reaction outcomes. | 1. Immediately analyze the purity of the starting material. 2. If degradation is confirmed, acquire a new, high-purity batch of the compound. 3. Implement stringent storage and handling protocols for the new material to prevent future degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound via HPLC
Objective: To quantitatively assess the stability of the compound under different storage conditions over time.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in separate amber HPLC vials.
-
Storage Conditions: Store the aliquots under various conditions:
-
Condition A (Ideal): 2-8°C, under nitrogen, protected from light.
-
Condition B (Ambient): Room temperature, exposed to air and ambient light.
-
Condition C (Elevated Temperature): 40°C in an oven, protected from light.
-
-
Time Points: Analyze the samples at regular intervals (e.g., Day 0, Week 1, Week 2, Week 4, Week 8).
-
HPLC Analysis:
-
Mobile Phase: Acetonitrile:Water (e.g., 85:15 v/v).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of the parent compound and any new peaks that appear over time. Calculate the percentage of the parent compound remaining at each time point for each storage condition.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of the compound.
References
- 1. reddit.com [reddit.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Liquid-phase oxidation of cyclohexane. Cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone, mechanisms of formation and transformation - Perkel - Russian Chemical Bulletin [bakhtiniada.ru]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
troubleshooting NMR spectrum of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene .
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum shows broad, poorly resolved peaks. What are the possible causes and solutions?
A1: Broad peaks in an NMR spectrum can arise from several factors:
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.[1] Try diluting your sample. A typical concentration for ¹H NMR is 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[2]
-
Poor Shimming: The magnetic field homogeneity greatly affects spectral resolution. Poor shimming will result in broad and distorted peaks.[1] Re-shimming the spectrometer is often necessary.
-
Presence of Particulate Matter: Undissolved solids in your NMR tube will disrupt the magnetic field homogeneity.[2][3] Ensure your sample is fully dissolved and filter it through a small plug of glass wool in a Pasteur pipette if necessary.[4]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.[3] Ensure all glassware is scrupulously clean and that no paramagnetic contaminants have been introduced during sample preparation.
Q2: I am seeing unexpected peaks in my ¹H NMR spectrum. How can I identify the source of these impurities?
A2: Unexpected peaks are often due to solvent impurities or contaminants from your reaction workup. Here are some common impurities and their typical chemical shifts in CDCl₃:
-
Water: A broad singlet, typically around 1.56 ppm.[5]
-
Acetone: A singlet at approximately 2.17 ppm.[6] This can be a persistent impurity in NMR tubes, even after oven drying.[1]
-
Ethyl Acetate: Signals at ~1.26 ppm (triplet), ~2.05 ppm (singlet), and ~4.12 ppm (quartet). Some compounds can retain ethyl acetate even after prolonged drying under high vacuum.[1]
-
Grease: Broad signals in the 0.5-1.5 ppm region can indicate contamination from silicone grease.
To confirm if a peak is from an exchangeable proton (like water or an alcohol), you can add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly decrease in intensity.[1]
Q3: The integration of my aromatic protons in the ¹H NMR spectrum is incorrect. What could be the issue?
A3: Inaccurate integration can be caused by a few factors:
-
Signal Overlap: If the aromatic signals are overlapping with the residual solvent peak (e.g., CHCl₃ at 7.26 ppm), it can interfere with accurate integration.[1] Consider using a different deuterated solvent, such as acetone-d₆, where the residual peak is at a different chemical shift.[1]
-
Saturation: If the relaxation delay (D1) between scans is too short, protons that relax slowly may not fully return to their equilibrium state, leading to lower signal intensity and inaccurate integrals.[7] This is particularly relevant for quantitative analysis. Increasing the relaxation delay can help.
-
Phasing and Baseline Correction: Poor phasing or an uneven baseline can lead to significant integration errors. Carefully phase your spectrum and apply a baseline correction before integrating.
Q4: I am having trouble assigning the peaks in the aliphatic region of my ¹H NMR spectrum for the butylcyclohexyl group. What are the expected patterns?
A4: The trans-4-butylcyclohexyl group will show a series of complex multiplets in the upfield region of the spectrum (typically 0.8-2.5 ppm). The butyl chain protons will appear as a triplet for the terminal methyl group and overlapping multiplets for the methylene groups. The cyclohexane protons will also present as complex multiplets. Due to the rigid chair conformation of the trans-1,4-disubstituted cyclohexane, the axial and equatorial protons will have different chemical shifts and coupling constants, leading to complex splitting patterns. 2D NMR techniques like COSY and HSQC can be invaluable for definitively assigning these protons.
Q5: My ¹³C NMR spectrum is very weak and has a poor signal-to-noise ratio. What can I do to improve it?
A5: The low natural abundance of the ¹³C isotope means that ¹³C NMR experiments are inherently less sensitive than ¹H NMR.[8] Here are ways to improve your spectrum:
-
Increase Sample Concentration: A more concentrated sample will yield a stronger signal. For ¹³C NMR, 50-100 mg of sample is often recommended.[2]
-
Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.
-
Use a Paramagnetic Relaxation Agent: Adding a small amount of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the relaxation times of your carbon nuclei, allowing for a shorter delay between scans and thus more scans in a given amount of time.[9]
-
Optimize Acquisition Parameters: Ensure that the pulse width and acquisition time are appropriately set for ¹³C NMR.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Iodobenzene Moiety | ||
| C-H (ortho to I) | ~ 7.60 (d) | ~ 137.5 |
| C-H (meta to I) | ~ 6.95 (d) | ~ 128.5 |
| C-I | - | ~ 91.0 |
| C (attached to cyclohexyl) | - | ~ 145.0 |
| trans-4-Butylcyclohexyl Moiety | ||
| CH (attached to phenyl) | ~ 2.45 (tt) | ~ 44.0 |
| Cyclohexyl CH₂ | 1.0 - 2.0 (m) | 30.0 - 35.0 |
| CH (attached to butyl) | ~ 1.20 (m) | ~ 37.0 |
| Butyl Chain | ||
| -CH₂- | 1.25 - 1.35 (m) | 29.0 - 33.0 |
| -CH₂- | ~ 1.18 (m) | ~ 22.5 |
| -CH₃ | ~ 0.90 (t) | ~ 14.0 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions. d = doublet, t = triplet, tt = triplet of triplets, m = multiplet.
Experimental Protocols
Protocol for Acquiring a Standard ¹H NMR Spectrum
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound into a clean, dry vial.[2]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to dissolve the sample completely.[3]
-
Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube.[4] This will filter out any particulate matter.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is often an automated process on modern spectrometers.
-
-
Acquisition:
-
Load a standard ¹H acquisition parameter set.
-
Set the number of scans (e.g., 8 or 16 for a routine spectrum).
-
Set the relaxation delay (D1) to at least 1-2 seconds (or longer for quantitative measurements).
-
Initiate the acquisition.
-
-
Processing:
-
Once the acquisition is complete, the Free Induction Decay (FID) will be automatically Fourier transformed.
-
Manually phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction.
-
Reference the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.
-
Integrate the peaks.
-
Mandatory Visualization
Caption: Troubleshooting flowchart for common NMR spectroscopy issues.
References
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. emory.edu [emory.edu]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. sikhcom.net [sikhcom.net]
- 7. acdlabs.com [acdlabs.com]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(trans-4-butylcyclohexyl)-4-iodobenzene.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: What are the potential impurities in my sample of this compound?
Common impurities may include unreacted starting materials such as 4-butylcyclohexylbenzene, the corresponding cis-isomer (1-(cis-4-butylcyclohexyl)-4-iodobenzene), and potential byproducts from the synthesis, such as di-iodinated species. Residual solvents from the reaction workup may also be present.
Q2: How do I decide between recrystallization and column chromatography for purification?
The choice of purification technique depends on the impurity profile and the physical state of your crude product.
-
Recrystallization is often a suitable first choice for solid materials with relatively minor impurities. It is generally a faster and less resource-intensive method.
-
Column chromatography is more effective for complex mixtures, separating closely related isomers (such as cis and trans), or if the product is an oil.
Q3: My compound is "oiling out" during recrystallization. What can I do?
"Oiling out" refers to the separation of the compound as a liquid rather than solid crystals. To address this, you can:
-
Increase the solvent volume: Add more hot solvent to fully dissolve the material and then allow for slower cooling.
-
Change the solvent system: A different solvent or solvent mixture may better promote crystallization.
-
Induce crystallization:
-
Scratch the inside of the flask with a glass rod to create nucleation sites.
-
Introduce a seed crystal of the pure compound.
-
Q4: I performed column chromatography, but the resulting fractions are not pure. What might have gone wrong?
Several factors can contribute to poor separation during column chromatography:
-
Inappropriate solvent system: The eluent may be too polar, causing co-elution of components, or not polar enough, leading to band broadening. It is crucial to optimize the solvent system using Thin-Layer Chromatography (TLC) prior to the column run.
-
Overloading the column: Exceeding the separation capacity of the column by loading too much crude material will result in poor resolution.
-
Improper column packing: The presence of cracks or channels in the stationary phase can lead to an uneven flow of the mobile phase and inefficient separation.
-
Sample application: Dissolving the sample in a solvent that is significantly more polar than the eluent can cause the initial band to spread, leading to poor separation.
Data Presentation
Table 1: Common Recrystallization Solvents for Nonpolar Aromatic Compounds
| Solvent / Solvent System | Characteristics and Applications |
| Ethanol | A versatile solvent suitable for a range of moderately nonpolar compounds. |
| n-Hexane / Ethyl Acetate | A widely used nonpolar/polar mixture that allows for fine-tuning of polarity. |
| n-Hexane / Dichloromethane | Another common solvent system for separating nonpolar to moderately polar compounds. |
| Toluene | Can be effective for aromatic compounds; however, its high boiling point can make it difficult to remove completely. |
Note: The optimal solvent for your specific compound should be determined experimentally.
Table 2: Typical Parameters for Flash Column Chromatography of Nonpolar Compounds
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Typically n-hexane or a mixture of n-hexane with a small amount of a more polar solvent like ethyl acetate or dichloromethane. |
| Target Rf on TLC | An Rf value of 0.2-0.3 for the target compound in the chosen eluent usually provides good separation. |
| Sample Load | A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material until it is completely dissolved.
-
Hot Filtration (optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Flash Column Chromatography Protocol
-
TLC Optimization: Analyze your crude mixture by TLC using various solvent systems to identify an eluent that provides good separation and an Rf of ~0.2-0.3 for the desired compound.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed. Top with another layer of sand.
-
Sample Loading: Dissolve the crude product in a minimal amount of a nonpolar solvent. Carefully apply the solution to the top of the silica bed. Alternatively, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column.
-
Elution: Carefully add the eluent and apply gentle pressure to maintain a steady flow. Collect the eluting solvent in fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Visual Guides
Caption: Decision workflow for purifying this compound.
Navigating Scale-Up of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of complex organic syntheses is a critical hurdle in the transition from laboratory discovery to industrial production. The synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene, a key intermediate in various advanced materials and pharmaceutical applications, presents its own unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of its production.
Troubleshooting Guide: Common Scale-Up Issues
Scaling up the synthesis of this compound, which can be conceptualized as a multi-step process potentially involving Friedel-Crafts chemistry, hydrogenation, and iodination, requires careful consideration of several factors. Below are common problems and their potential solutions.
Issue 1: Inconsistent Yields and Purity in Friedel-Crafts Acylation/Alkylation
The initial step of introducing the butyl group onto a biphenyl or benzene starting material can be prone to variability at larger scales.
| Parameter | Potential Problem at Scale-Up | Troubleshooting Action |
| Mixing | Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and reducing yield. | - Implement more efficient stirring mechanisms (e.g., baffled reactors, optimized impeller design).- Consider slower, controlled addition of reagents. |
| Temperature Control | Exothermic nature of the reaction can be difficult to manage in large volumes, leading to runaway reactions or byproduct formation. | - Utilize reactor jackets with efficient heat transfer fluids.- Employ a gradual addition profile for the catalyst or acylating/alkylating agent. |
| Catalyst Activity | Lewis acid catalysts (e.g., AlCl₃) can be sensitive to moisture. Larger scale operations have a higher risk of atmospheric moisture contamination. | - Ensure all reagents and solvents are rigorously dried.- Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Byproduct Formation | Over-alkylation or isomerization of the butyl group can occur, leading to a complex mixture of products. | - Optimize the stoichiometry of the reactants and catalyst.- Conduct the reaction at the lowest effective temperature. |
Issue 2: Incomplete or Non-Selective Hydrogenation
The reduction of the biphenyl system to a cyclohexyl ring requires careful control to achieve the desired trans stereochemistry and avoid partial reduction.
| Parameter | Potential Problem at Scale-Up | Troubleshooting Action |
| Catalyst Deactivation | The catalyst (e.g., Rhodium on Carbon) can be poisoned by impurities present in the starting material or solvent, leading to incomplete reaction. | - Purify the substrate from the previous step thoroughly.- Use high-purity, degassed solvents. |
| Hydrogen Pressure & Temperature | Inadequate hydrogen pressure or temperature fluctuations in a large reactor can result in slow or incomplete hydrogenation. | - Ensure the reactor is properly sealed and can maintain the target pressure.- Monitor and control the temperature closely throughout the reaction. |
| Stereoselectivity | Achieving a high ratio of the desired trans-isomer over the cis-isomer can be challenging. | - The choice of catalyst and solvent system is crucial. Rhodium-based catalysts often favor the formation of the cis-isomer initially, which may require subsequent isomerization to the more stable trans form.[1][2] |
Issue 3: Poor Yield and Regioselectivity during Iodination
The final step of introducing the iodine atom at the 4-position of the phenyl ring must be efficient and selective to avoid the formation of di-iodinated or other isomeric impurities.
| Parameter | Potential Problem at Scale-Up | Troubleshooting Action |
| Reagent Stoichiometry | Incorrect stoichiometry of the iodinating agent can lead to incomplete reaction or the formation of poly-iodinated byproducts. | - Accurately charge all reagents based on the scaled-up batch size.- Consider a slight excess of the iodinating agent, followed by a quenching step. |
| Reaction Time | Insufficient reaction time at a larger scale may result in incomplete conversion. | - Monitor the reaction progress using in-process controls (e.g., HPLC, GC).- Extend the reaction time as needed based on monitoring results. |
| Work-up and Purification | The isolation and purification of the final product can be more challenging at scale, potentially leading to lower isolated yields. | - Optimize the extraction and washing procedures to minimize product loss.- Select an appropriate crystallization solvent system for efficient purification at a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is a likely synthetic route for this compound that is amenable to scale-up?
A common and scalable approach involves a multi-step synthesis. One potential pathway begins with the Friedel-Crafts acylation or alkylation of a suitable aromatic precursor, followed by catalytic hydrogenation to form the butylcyclohexyl moiety. The final step is the regioselective iodination of the aromatic ring. The exact order of these steps can be varied to optimize the overall process.
Q2: How can I control the stereochemistry to obtain the trans-isomer?
Achieving a high percentage of the trans-isomer is often a key challenge. The hydrogenation of a substituted phenol using a rhodium catalyst can initially yield a higher proportion of the cis-isomer.[1] Subsequent isomerization, often acid-catalyzed, can be employed to enrich the more thermodynamically stable trans-isomer. Careful selection of the hydrogenation catalyst, solvent, and reaction conditions is critical for maximizing the desired stereoisomer.
Q3: What are the critical safety considerations when scaling up this synthesis?
Several safety hazards must be addressed. Friedel-Crafts reactions are often highly exothermic and can generate corrosive byproducts like HCl gas. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and potentially pyrophoric catalysts. Iodination reagents can be corrosive and toxic. A thorough process safety assessment, including hazard and operability (HAZOP) studies, is essential before attempting any scale-up.
Q4: What are the most common impurities I should expect, and how can I minimize them?
Common impurities can include:
-
From Friedel-Crafts: Isomers of the butyl group, poly-alkylated products. Minimized by controlling temperature and stoichiometry.
-
From Hydrogenation: cis-isomer, unreacted starting material, and partially hydrogenated intermediates. Minimized by optimizing catalyst, reaction time, and hydrogen pressure.
-
From Iodination: Di-iodinated products and other regioisomers. Minimized by controlling the stoichiometry of the iodinating agent and reaction time.
Thorough purification at each step, for instance through crystallization or chromatography, is crucial to prevent carrying impurities forward.
Experimental Workflow & Logical Relationships
The following diagrams illustrate a conceptual experimental workflow and a troubleshooting decision tree for the scale-up of this compound production.
Caption: A generalized multi-step synthesis workflow.
Caption: A logical approach to diagnosing yield issues.
References
refining the workup procedure for 1-(trans-4-Butylcyclohexyl)-4-iodobenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the workup procedure for the synthesis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound where workup is critical?
A1: The synthesis of this compound typically involves a cross-coupling reaction. The two most probable routes are:
-
Suzuki Coupling: Coupling of 4-iodobenzylboronic acid (or its ester) with a 4-butylcyclohexyl halide.
-
Grignard Reaction: Reaction of a 4-butylcyclohexylmagnesium halide with 1,4-diiodobenzene.
The workup for each of these reactions is crucial for isolating a pure product with a good yield.
Q2: What are the typical impurities encountered in the synthesis of this compound?
A2: Depending on the synthetic route, common impurities may include:
-
Starting materials: Unreacted 4-iodobenzylboronic acid, 4-butylcyclohexyl halide, or 1,4-diiodobenzene.
-
Homocoupling products: Biphenyl derivatives from the coupling of two aryl or two alkyl/cycloalkyl fragments.[1]
-
Dehalogenated byproducts: Formation of 1-butyl-4-cyclohexylbenzene.[1]
-
Catalyst residues: Palladium or magnesium salts.
-
Solvent residues: High-boiling point solvents like DMF or DMSO.
Q3: How can I effectively remove palladium catalyst residues during the workup?
A3: Palladium residues can often be removed by:
-
Aqueous washes: Washing the organic layer with aqueous solutions like saturated ammonium chloride or brine can help remove some palladium salts.
-
Filtration: Passing the crude product solution through a pad of Celite® or silica gel can effectively adsorb the palladium catalyst.
-
Chelating agents: In some cases, washing with a dilute solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help sequester the palladium.
Q4: My reaction mixture forms a persistent emulsion during aqueous workup. What should I do?
A4: Emulsions are common when using certain solvents or in the presence of salts. To break an emulsion:
-
Add brine: Add a saturated aqueous solution of sodium chloride. This increases the ionic strength of the aqueous phase and can help break the emulsion.
-
Change the solvent: Add a different organic solvent with a lower miscibility with water.
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.
-
Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before starting the workup. | Increased conversion of starting materials to product. |
| Product Loss During Extraction | Ensure the correct pH of the aqueous phase to prevent the product from partitioning into it. Perform multiple extractions with smaller volumes of organic solvent. | Improved recovery of the desired product in the organic phase. |
| Decomposition on Silica Gel | If using column chromatography, consider using a less acidic grade of silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent. | Minimized product degradation during purification. |
| Inefficient Grignard Reagent Formation | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.[2][3] Use of iodine crystals can help initiate the reaction.[4] | Higher conversion of the alkyl/aryl halide to the Grignard reagent, leading to a better overall yield. |
| Poor Catalyst Activity (Suzuki Coupling) | Use fresh palladium catalyst and ensure proper degassing of the reaction mixture to prevent catalyst deactivation.[5] Consider using a different palladium source or ligand.[5] | Enhanced catalytic turnover and improved product yield. |
Issue 2: Product Contaminated with Homocoupled Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Oxygen in Suzuki Coupling | Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.[1] | Reduced formation of homocoupled byproducts. |
| Excessive Reaction Temperature | Optimize the reaction temperature. Higher temperatures can sometimes favor homocoupling. | Minimized side reactions and improved selectivity for the desired cross-coupled product. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the coupling partners. An excess of one partner can sometimes lead to homocoupling. | A more controlled reaction with a higher ratio of the desired product. |
| Inefficient Purification | Utilize column chromatography with a carefully selected eluent system to separate the desired product from the less polar homocoupled byproducts. Recrystallization can also be an effective purification method. | Isolation of the pure this compound. |
Experimental Protocols
General Aqueous Workup Procedure
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Water
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid)
-
Brine (to remove excess water and help break emulsions)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
Caption: A troubleshooting decision tree for common issues encountered during the workup of this compound synthesis.
References
Technical Support Center: Purification of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-(trans-4-butylcyclohexyl)-4-iodobenzene with a focus on minimizing solvent waste.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and flash column chromatography. The choice between these methods depends on the impurity profile, the required purity level, the scale of the purification, and the goal of minimizing solvent waste.
Q2: How do I choose between recrystallization and flash chromatography to minimize solvent waste?
A2: For multi-gram quantities of a solid product, recrystallization is often the more solvent-efficient method.[1] Flash chromatography, on the other hand, can be more suitable for smaller quantities (less than a gram) or when impurities have very similar solubility profiles to the desired compound, making recrystallization challenging.[1] To minimize solvent waste in flash chromatography, it is crucial to optimize the solvent system and consider techniques like using step gradients instead of linear gradients.
Q3: What are some "green" solvents I can consider for these purification methods?
A3: For non-polar compounds, greener solvent choices for recrystallization could include heptane or ethanol. For flash chromatography, replacing chlorinated solvents with mixtures of heptane/ethyl acetate or using acetone as a polar modifier can reduce environmental impact.[2] Supercritical fluid chromatography (SFC) using CO2 is an even more sustainable alternative but requires specialized equipment.
Q4: How can I assess the solvent waste of my purification process?
A4: Green chemistry metrics such as the Environmental Factor (E-factor) and Process Mass Intensity (PMI) can be used to quantify the environmental impact of your process. The E-factor is the ratio of the mass of waste to the mass of the product, while PMI considers the total mass of all materials (including solvents) used to produce a certain mass of product. Focusing on reducing your solvent consumption will directly improve these metrics.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice for the compound. | Select a more appropriate solvent. Since this compound is non-polar, consider non-polar solvents like hexanes or heptane, or a mixture of a non-polar and a slightly more polar solvent like ethyl acetate/hexane.[3] |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The cooling rate is too fast. | Use a lower-boiling point solvent. Ensure the solution cools slowly to room temperature before placing it in an ice bath. You can also add a small amount of a "poorer" solvent to the hot solution to induce crystallization. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). The solution is supersaturated. | Boil off some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Low recovery of the purified compound. | Too much solvent was used, leading to significant loss of the compound in the mother liquor. The compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled to maximize crystal formation. The mother liquor can be concentrated to obtain a second crop of crystals. |
Flash Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the compound from impurities. | The solvent system (eluent) is not optimized. The column was not packed properly. | Optimize the eluent using Thin Layer Chromatography (TLC) beforehand. A good starting point for non-polar compounds is a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or diethyl ether.[1] Ensure the silica gel is packed uniformly to avoid channeling. |
| The compound elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| The compound does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent by gradually adding more of the polar solvent (e.g., ethyl acetate). A step gradient can be an efficient way to do this while minimizing solvent use. |
| Excessive solvent consumption. | Use of a long, linear gradient. The column is larger than necessary. | Employ a step gradient to elute impurities with a weak solvent, then increase the polarity to elute the desired compound more quickly.[3] Use the smallest column that allows for good separation. |
Data Presentation: Comparison of Purification Methods
Qualitative Comparison
| Parameter | Recrystallization | Flash Column Chromatography |
| Principle | Difference in solubility at different temperatures. | Differential partitioning between a stationary and mobile phase. |
| Best Suited For | Multi-gram scale, crystalline solids.[1] | Small scale (<1 g), complex mixtures, oily compounds.[1] |
| Purity Achievable | Can be very high with multiple recrystallizations. | Generally high, dependent on separation efficiency. |
| Solvent Waste | Generally lower for larger scales. | Can be high, but can be minimized with optimization. |
Quantitative Comparison (Estimated Solvent Consumption)
| Purification Method | Scale | Typical Solvent Volume per Gram of Crude Product | Reference |
| Recrystallization | > 1 gram | 5 - 20 mL | General laboratory practice |
| Flash Column Chromatography | < 1 gram | 200 - 1000 mL | [4] |
Note: These values are estimates and can vary significantly based on the specific compound, impurities, and experimental conditions.
Experimental Protocols
Disclaimer: The following protocols are generalized starting points based on the properties of non-polar organic compounds. Optimization will be necessary for this compound.
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various non-polar solvents (e.g., hexane, heptane) and solvent mixtures (e.g., ethyl acetate/hexane). A suitable solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography with Minimized Solvent Waste
-
Eluent Selection: Using TLC, determine a solvent system that gives the target compound a retention factor (Rf) of approximately 0.25-0.35.[4] For this non-polar compound, start with varying ratios of hexane and ethyl acetate (e.g., 99:1, 95:5).[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column. Ensure the silica bed is level and free of cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent) and carefully load it onto the top of the silica gel. Alternatively, for better separation, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution with Step Gradient:
-
Begin eluting with a very non-polar solvent (e.g., 100% hexane) to wash out highly non-polar impurities.
-
Once the non-polar impurities have eluted (monitored by TLC), switch to the pre-determined eluent (e.g., 95:5 hexane/ethyl acetate) to elute the this compound. This step-wise increase in polarity is more solvent-efficient than a gradual linear gradient.[3]
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization: Purification Method Selection Workflow
Caption: Decision workflow for selecting a purification method for this compound to minimize solvent waste.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. WO2019016828A1 - Novel processes for the preparation of trans-n-{4-[2-[4-(2,3-dichlorophenyl)piperazine-1-yl]ethyl] cyclohexyl}-n',n'-dimethylurea hydrochloride and polymorphs thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene and its Bromo-analogue for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and materials science, the choice of precursors is paramount to the success of a project. This guide provides a detailed comparative analysis of two key intermediates: 1-(trans-4-Butylcyclohexyl)-4-iodobenzene and its bromo-analogue, 1-(trans-4-Butylcyclohexyl)-4-bromobenzene. This comparison is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their synthetic endeavors, particularly in the realms of cross-coupling reactions and the development of liquid crystals.
Physicochemical Properties
The selection of a starting material is often guided by its fundamental physical and chemical properties. While experimental data for these specific compounds is not extensively available in public literature, we can infer their properties based on closely related analogues and predictive models.
| Property | This compound | 1-(trans-4-Butylcyclohexyl)-4-bromobenzene | Key Differences & Implications |
| Molecular Formula | C₁₆H₂₃I | C₁₆H₂₃Br | The key difference lies in the halogen atom (Iodine vs. Bromine). |
| Molecular Weight | 342.26 g/mol | 295.26 g/mol | The iodo-analogue is significantly heavier, which can impact reaction stoichiometry calculations. |
| Melting Point (°C) | Predicted to be a low-melting solid or liquid at RT. A related compound, 1-(trans-4-pentylcyclohexyl)-4-iodobenzene, has a melting point of 47 °C.[1] | Predicted to be a low-melting solid or liquid at RT. | The physical state at room temperature will influence handling and reaction setup. |
| Boiling Point (°C) | Predicted to be higher than the bromo-analogue due to increased molecular weight and stronger van der Waals forces. A related propyl-analogue has a boiling point of ~349°C.[2] | Predicted at 347.7 ± 21.0 °C.[3] | Higher boiling points can be advantageous for high-temperature reactions but may require more energy for distillation. |
| Density (g/cm³) | Predicted to be higher than the bromo-analogue. A related propyl-analogue has a density of 1.330 g/cm³.[2] | Predicted at 1.147 ± 0.06 g/cm³.[3] | Density is a critical parameter for process scale-up and reactor design. |
| Solubility | Generally soluble in common organic solvents like THF, toluene, and dichloromethane. | Generally soluble in common organic solvents like THF, toluene, and dichloromethane. | Both compounds are expected to have similar solubility profiles, typical for nonpolar organic molecules. |
Reactivity in Cross-Coupling Reactions
The primary application of these compounds in synthetic chemistry is as an electrophilic partner in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The choice between the iodo- and bromo-analogue significantly impacts the reaction kinetics and conditions.
General Reactivity Trend: Aryl iodides are generally more reactive than aryl bromides in palladium-catalyzed cross-coupling reactions. This is attributed to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond, which facilitates the rate-determining oxidative addition step of the catalytic cycle.
| Reaction Type | This compound | 1-(trans-4-Butylcyclohexyl)-4-bromobenzene | Comparative Advantage |
| Suzuki-Miyaura Coupling | Higher reactivity, often allowing for milder reaction conditions (lower temperatures, lower catalyst loading).[4][5] | Lower reactivity, may require higher temperatures, higher catalyst loading, or more specialized ligands to achieve comparable yields. | The iodo-analogue is advantageous for sensitive substrates or when mild conditions are crucial. |
| Heck Reaction | More reactive, leading to faster reaction times and potentially higher yields.[6][7][8] | Less reactive, may require more forcing conditions. | The iodo-analogue is preferred for efficient and rapid C-C bond formation with alkenes. |
| Sonogashira Coupling | Highly reactive, enabling efficient coupling with terminal alkynes under standard conditions. | Less reactive, may require co-catalysts like Cu(I) and more active palladium catalysts. | The iodo-analogue offers a more reliable and efficient route to diarylalkynes. |
| Chemoselectivity | The high reactivity of the C-I bond allows for selective coupling in the presence of other, less reactive halides (e.g., -Br, -Cl). | Can be used in sequential cross-coupling reactions where the C-Br bond is reacted after a more reactive C-I bond on the same molecule. | The differential reactivity is a powerful tool for the synthesis of complex, multi-substituted aromatic compounds. |
Liquid Crystal Properties
The 1-(trans-4-alkylcyclohexyl)phenyl moiety is a common structural motif in liquid crystals. The nature of the halogen substituent at the 4-position of the benzene ring is expected to influence the mesomorphic properties, such as the clearing point (nematic-to-isotropic transition temperature) and the type of liquid crystalline phases observed.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the title compounds and a representative cross-coupling reaction. These are based on established methodologies for similar compounds.
Synthesis of 1-(trans-4-Butylcyclohexyl)-4-bromobenzene
Step 1: Friedel-Crafts Acylation of Benzene with 4-Butylcyclohexanecarbonyl chloride
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane at 0 °C, add 4-butylcyclohexanecarbonyl chloride (1.0 eq.) dropwise.
-
Add benzene (10 eq.) and stir the mixture at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (4-butylcyclohexyl)(phenyl)methanone.
Step 2: Clemmensen Reduction of the Ketone
-
To a stirred mixture of amalgamated zinc (prepared from zinc dust and mercuric chloride) in toluene, add the ketone from Step 1 (1.0 eq.) and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 24 hours, with periodic addition of concentrated hydrochloric acid.
-
Cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1-butyl-4-phenylcyclohexane.
Step 3: Bromination of 1-Butyl-4-phenylcyclohexane
-
Dissolve 1-butyl-4-phenylcyclohexane (1.0 eq.) in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.05 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and water.
-
Dry the organic layer and purify by column chromatography or distillation to obtain 1-(trans-4-butylcyclohexyl)-4-bromobenzene.
Synthesis of this compound
The synthesis can follow a similar route as the bromo-analogue, with the final halogenation step modified.
Step 3 (alternative): Iodination of 1-Butyl-4-phenylcyclohexane
-
Dissolve 1-butyl-4-phenylcyclohexane (1.0 eq.) in a mixture of acetic acid and sulfuric acid.
-
Add N-iodosuccinimide (NIS) (1.1 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with sodium thiosulfate solution, sodium bicarbonate solution, and brine.
-
Dry the organic layer and purify by column chromatography to yield this compound.
Comparative Suzuki-Miyaura Coupling
-
In separate reaction vessels, dissolve this compound (1.0 eq.) and 1-(trans-4-butylcyclohexyl)-4-bromobenzene (1.0 eq.) in a solvent system such as toluene/ethanol/water.
-
To each vessel, add phenylboronic acid (1.2 eq.), a base (e.g., K₂CO₃, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.).
-
Heat the reactions to a specific temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.
-
Compare the reaction rates and final yields of the desired product, 4-(trans-4-butylcyclohexyl)-1,1'-biphenyl, from both reactions.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. asianpubs.org [asianpubs.org]
- 8. youtube.com [youtube.com]
performance comparison of liquid crystals containing 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
In the competitive landscape of liquid crystal technologies, the performance of individual compounds is paramount. This guide offers a detailed comparison of the physical and electro-optical properties of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene against two notable alternatives: 4-Butyl-4'-iodobiphenyl and the well-characterized 4-Pentyl-4'-cyanobiphenyl (5CB). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and professionals in drug development and materials science in their selection of liquid crystal materials.
At a Glance: Comparative Performance
The selection of a liquid crystal for a specific application hinges on a delicate balance of its physical properties. Key parameters such as the clearing point (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid), birefringence (Δn), and dielectric anisotropy (Δε) dictate its suitability for use in devices like liquid crystal displays (LCDs). The following table summarizes these critical performance indicators for the three compounds under review.
| Property | This compound | 4-Butyl-4'-iodobiphenyl | 4-Pentyl-4'-cyanobiphenyl (5CB) |
| Molecular Structure | Cyclohexylbenzene Core | Biphenyl Core | Biphenyl Core |
| Clearing Point (°C) | Data not readily available; estimated to be in a similar range to analogs | 118.0 - 122.0[1] | 35.0[2][3] |
| Nematic Range (°C) | Data not readily available | Data not readily available | 22.5 - 35.0[2][3] |
| Birefringence (Δn) | Expected to be moderate | Expected to be high due to the biphenyl core | ~0.18 (at room temperature)[4] |
| Dielectric Anisotropy (Δε) | Expected to be low to moderate | Expected to be low to moderate | Positive, ~+11.5[4] |
| Rotational Viscosity (γ₁) | Expected to be lower than biphenyl analogs | Generally higher than cyclohexyl analogs | Moderate |
Note: Direct experimental data for this compound is not extensively available in the public domain. The expected properties are inferred from the performance of structurally similar cyclohexylbenzene and iodinated liquid crystals.
In-Depth Experimental Protocols
To ensure a comprehensive understanding of how these performance metrics are obtained, detailed experimental protocols for key characterization techniques are provided below.
Measurement of Clearing Point and Nematic Range
Objective: To determine the phase transition temperatures of the liquid crystal material.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid crystal sample into an aluminum DSC pan.
-
Sealing: Hermetically seal the pan using a crimper to prevent any loss of material during heating.
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected clearing point.
-
Cool the sample at the same controlled rate back to the starting temperature.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
-
Data Analysis: The clearing point is identified as the peak of the endothermic transition on the second heating scan, corresponding to the nematic-to-isotropic phase transition. The nematic range is the temperature interval between the crystalline-to-nematic and nematic-to-isotropic transitions.
Measurement of Birefringence (Δn)
Objective: To quantify the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal.
Methodology: Abbe Refractometer
-
Sample Preparation: A thin, uniformly aligned film of the liquid crystal is prepared between two glass prisms of the Abbe refractometer. For a nematic liquid crystal, this is typically achieved by treating the prism surfaces with an alignment layer (e.g., rubbed polyimide) to induce a specific molecular orientation (planar or homeotropic).
-
Measurement of nₑ and nₒ:
-
A monochromatic light source is passed through the sample.
-
For a planar aligned sample, two critical angles will be observed, corresponding to the ordinary and extraordinary rays. These are used to calculate nₒ and nₑ.
-
For a homeotropic aligned sample, only nₒ can be measured directly. A separate, planar-aligned sample is required to determine nₑ.
-
-
Calculation of Birefringence: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.
Measurement of Dielectric Anisotropy (Δε)
Objective: To determine the anisotropy of the electric permittivity of the liquid crystal.
Methodology: Capacitance Measurement
-
Cell Preparation: Two types of liquid crystal cells are prepared with transparent electrodes (e.g., ITO-coated glass):
-
A planar cell, where the liquid crystal director is aligned parallel to the electrode surfaces.
-
A homeotropic cell, where the director is aligned perpendicular to the electrode surfaces.
-
-
Capacitance Measurement:
-
The capacitance of each cell is measured using an LCR meter at a specific frequency (typically 1 kHz).
-
The capacitance of the planar cell (C∥) corresponds to the permittivity parallel to the director (ε∥).
-
The capacitance of the homeotropic cell (C⊥) corresponds to the permittivity perpendicular to the director (ε⊥).
-
-
Calculation of Dielectric Anisotropy: The dielectric anisotropy (Δε) is calculated as the difference between the parallel and perpendicular permittivities: Δε = ε∥ - ε⊥.
Measurement of Rotational Viscosity (γ₁)
Objective: To measure the internal friction that opposes the reorientation of the liquid crystal director.
Methodology: Rotational Viscometer or Electro-Optical Methods
-
Rotational Viscometer:
-
The liquid crystal sample is placed between two parallel plates, one of which rotates at a known angular velocity.
-
The torque required to maintain this rotation is measured, from which the viscosity can be calculated. By applying a strong magnetic field to align the director, different components of the viscosity tensor can be determined.
-
-
Electro-Optical Relaxation Method:
-
A liquid crystal cell is placed between crossed polarizers.
-
A voltage pulse is applied to reorient the liquid crystal molecules.
-
The decay of the optical transmittance after the voltage is turned off is measured.
-
The relaxation time is related to the rotational viscosity (γ₁) and the elastic constant of the liquid crystal.
-
Visualizing the Mechanism: Electro-Optical Switching
The primary application for nematic liquid crystals such as this compound is in display technology. The following diagram illustrates the fundamental principle of a Twisted Nematic (TN) Liquid Crystal Display, a common application for such materials.
In the "Voltage OFF" state, the liquid crystal molecules are in a twisted arrangement, which rotates the polarization of light, allowing it to pass through the second polarizer. When a voltage is applied ("Voltage ON" state), the molecules align with the electric field, losing their twisted structure. This prevents the rotation of polarized light, which is then blocked by the second polarizer. This ability to control light transmission forms the basis of image formation in LCDs.
References
A Comparative Guide to the Analytical Cross-Validation of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data for 1-(trans-4-Butylcyclohexyl)-4-iodobenzene and a structurally related alternative, 4-tert-Butyliodobenzene. It outlines detailed experimental protocols for the cross-validation of analytical methods for these compounds, focusing on identity, purity, and assay. The information presented is intended to assist researchers and drug development professionals in establishing robust and reliable analytical procedures.
Introduction to Analytical Cross-Validation
Analytical method cross-validation is a critical process in pharmaceutical development and quality control. It is performed to ensure that an analytical method produces consistent, reliable, and accurate results when implemented by different laboratories, analysts, or with different instrumentation.[1] This process is essential when transferring a method between sites or when comparing data from different analytical techniques. The International Council for Harmonisation (ICH) M10 guideline emphasizes the need for cross-validation when data from different methods are to be combined or compared for regulatory submissions.[2]
This guide focuses on a cross-validation scenario involving two key analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity and assay determination, and spectroscopic methods (FT-IR and NMR) for identity confirmation of this compound and 4-tert-Butyliodobenzene.
Compound Overview and Physicochemical Properties
A thorough understanding of the physicochemical properties of the analyte and any related compounds is fundamental to developing and validating analytical methods.
Target Analyte: this compound is a substituted aromatic compound often used as an intermediate in the synthesis of liquid crystals and other advanced materials.
Alternative Compound: 4-tert-Butyliodobenzene is a structurally similar compound that can serve as a suitable alternative for analytical method development and cross-validation exercises due to its comparable chemical functionalities.[3]
Below is a summary of their key physicochemical properties:
| Property | This compound | 4-tert-Butyliodobenzene |
| CAS Number | 114834-79-6 | 35779-04-5 |
| Molecular Formula | C₁₆H₂₃I | C₁₀H₁₃I |
| Molecular Weight | 342.26 g/mol | 260.11 g/mol [3] |
| Physical State | Liquid | Liquid |
| Boiling Point | Not readily available | 116-118 °C at 9 mmHg |
| Density | Not readily available | 1.468 g/mL at 25 °C |
| Refractive Index | Not readily available | n20/D 1.57 |
Spectroscopic Data for Identity Confirmation
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the chemical identity of a substance.
FT-IR spectroscopy provides information about the functional groups present in a molecule.
-
Expected Characteristic Peaks for this compound:
-
~2850-2960 cm⁻¹ (strong): C-H stretching of the butyl and cyclohexyl groups.[4]
-
~1450-1470 cm⁻¹ (medium): C-H bending of the alkyl groups.[5]
-
~1485 cm⁻¹ (medium): C=C stretching of the benzene ring.
-
~820 cm⁻¹ (strong): C-H out-of-plane bending for a 1,4-disubstituted (para) benzene ring.
-
Below 600 cm⁻¹: C-I stretching.[6]
-
-
Reported Characteristic Peaks for 4-tert-Butyliodobenzene:
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃):
-
~7.60 (d, 2H): Aromatic protons ortho to the iodine atom.
-
~7.00 (d, 2H): Aromatic protons meta to the iodine atom.
-
~2.45 (m, 1H): Methine proton on the cyclohexane ring attached to the benzene ring.
-
~0.90-1.90 (m, ~20H): Protons of the butyl and cyclohexyl groups.
-
-
Reported ¹H NMR Chemical Shifts (δ, ppm) for 4-tert-Butyliodobenzene (in CDCl₃):
-
Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃):
-
~146: Aromatic carbon attached to the cyclohexane.
-
~137: Aromatic carbons ortho to the iodine.
-
~128: Aromatic carbons meta to the iodine.
-
~91: Aromatic carbon attached to the iodine.
-
~20-45: Carbons of the butyl and cyclohexyl groups.[11]
-
-
Reported ¹³C NMR Chemical Shifts (δ, ppm) for 4-tert-Butyliodobenzene (in CDCl₃):
-
~150: Aromatic carbon attached to the tert-butyl group.
-
~137: Aromatic carbons ortho to the iodine.
-
~126: Aromatic carbons meta to the iodine.
-
~91: Aromatic carbon attached to the iodine.
-
~34: Quaternary carbon of the tert-butyl group.
-
~31: Methyl carbons of the tert-butyl group.[11]
-
Experimental Protocols for Cross-Validation
This section outlines the protocols for the cross-validation of analytical methods for this compound, using 4-tert-Butyliodobenzene as a comparator where applicable.
A reversed-phase HPLC (RP-HPLC) method is suitable for the purity and assay determination of these relatively non-polar compounds.[12][13][14]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio should be optimized for ideal retention and separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 230 nm.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of the reference standard and dissolve in 25 mL of acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate that there is no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the standard solution and inject. Plot a graph of peak area versus concentration and determine the correlation coefficient (should be ≥ 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percent recovery should be within 98-102%.[15]
-
Precision (Repeatability and Intermediate Precision): Analyze at least six replicate injections of the standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be assessed by a different analyst on a different day.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Cross-Validation Protocol (HPLC Method Transfer):
-
The originating laboratory provides the validated HPLC method and a set of characterized samples to the receiving laboratory.
-
The receiving laboratory performs the method validation as described above.
-
Both laboratories analyze the same set of samples.
-
The results are compared. Acceptance criteria often involve at least two-thirds of the results from the receiving laboratory being within ±15% of the results from the originating laboratory.[16]
-
Visualizing Workflows and Relationships
The following diagram illustrates the general workflow for the cross-validation of an analytical method between two laboratories.
References
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. 1-tert-Butyl-4-iodobenzene | C10H13I | CID 142029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Bromo-4-iodobenzene(589-87-7) 1H NMR [m.chemicalbook.com]
- 9. Iodobenzene(591-50-4) 1H NMR [m.chemicalbook.com]
- 10. utsouthwestern.edu [utsouthwestern.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. e-b-f.eu [e-b-f.eu]
A Comparative Guide to Purity Assessment of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of chemical synthesis and drug development. For novel compounds such as 1-(trans-4-Butylcyclohexyl)-4-iodobenzene, selecting the appropriate analytical technique is paramount to ensure quality, safety, and efficacy. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. We present detailed experimental protocols, a summary of quantitative data, and a logical workflow to aid researchers in making an informed decision.
Chemical Profile: this compound
-
Chemical Formula: C16H23I
-
Molecular Weight: 342.26 g/mol [1]
-
CAS Number: 114834-79-6[1]
-
Physical State: Liquid or low-melting solid
-
Key Structural Features: A non-polar butylcyclohexyl group and a polarizable iodobenzene moiety. This structure suggests good solubility in common organic solvents. The presence of the benzene ring provides a chromophore suitable for UV detection in HPLC.
Methodology Comparison: A Head-to-Head Analysis
The choice between HPLC and GC-MS for purity analysis hinges on the physicochemical properties of the analyte and the potential impurities. This compound, being a relatively large and potentially thermally sensitive molecule, presents an interesting case for both techniques.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for volatile and semi-volatile compounds. It separates components based on their boiling points and interactions with a stationary phase, followed by detection and identification by mass spectrometry.
The logical workflow for selecting the appropriate analytical technique is outlined below:
Experimental Protocols
The following are detailed, illustrative protocols for the purity assessment of this compound by HPLC and GC-MS. These are based on established methods for similar compounds and serve as a robust starting point for method development.
HPLC Method
This method is designed for the separation and quantification of the main component from potential non-volatile impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of the sample in Acetonitrile |
GC-MS Method
This method is suitable for the analysis of volatile and semi-volatile impurities and provides confident identification of unknown peaks.
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 50-500 m/z |
| Sample Preparation | Dissolve 1 mg/mL of the sample in Dichloromethane |
Data Presentation: A Comparative Summary
The following table summarizes the key performance characteristics of each technique for the purity assessment of this compound.
| Parameter | HPLC-UV | GC-MS |
| Applicability | Well-suited for non-volatile and thermally labile impurities. | Ideal for volatile and semi-volatile impurities. |
| Selectivity | Good, based on chromatographic separation. | Excellent, combines chromatographic separation with mass analysis. |
| Sensitivity | Good, dependent on the UV absorptivity of impurities. | Very high, especially in Selected Ion Monitoring (SIM) mode. |
| Identification | Tentative, based on retention time. Requires confirmation. | Confident, based on mass spectral library matching. |
| Quantification | Highly accurate with appropriate standards. | Accurate, can be affected by ionization efficiency differences. |
| Sample Throughput | Moderate, typical run times of 20-30 minutes. | Moderate, similar run times to HPLC. |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of the analyte or impurities in the hot injector. |
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.
-
HPLC-UV is a robust and reliable method for routine quality control, particularly for detecting non-volatile or polymeric impurities that may not be amenable to GC analysis. Its ease of use and high quantitative accuracy make it a valuable tool.
-
GC-MS offers unparalleled specificity and sensitivity for the identification of volatile and semi-volatile impurities. The mass spectral data provides a high degree of confidence in the identity of any detected impurities, which is crucial during process development and for regulatory submissions.
For a comprehensive purity profile of this compound, a complementary approach utilizing both HPLC and GC-MS is recommended. HPLC would serve as the primary method for quantitative purity determination, while GC-MS would be invaluable for the identification and quantification of any volatile or semi-volatile impurities. This dual-pronged approach ensures a thorough characterization of the compound and its impurity profile, meeting the rigorous standards of the pharmaceutical and chemical industries.
References
The Untapped Potential of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene in Advanced OLEDs: A Comparative Guide for Researchers
For Immediate Release
In the relentless pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs), the exploration of novel precursor materials is paramount. This guide provides a comparative analysis of the potential role of 1-(trans-4-Butylcyclohexyl)-4-iodobenzene in the synthesis of next-generation OLED materials. While direct performance data of OLEDs incorporating this specific compound is not yet available in published literature, this document serves as a valuable resource for researchers, scientists, and drug development professionals by extrapolating its potential impact based on the well-established role of iodobenzene derivatives in the synthesis of high-performance OLED components.
The Pivotal Role of Iodobenzene Precursors in OLED Material Synthesis
Iodobenzene and its derivatives are instrumental starting materials in the synthesis of a wide array of organic molecules used in OLEDs, including hole-transporting materials (HTMs) and emissive layer (EML) components.[1] The reactivity of the carbon-iodine bond makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are the cornerstone of modern organic electronics synthesis. These reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, enable the precise construction of complex conjugated molecules with tailored optoelectronic properties.[1][2][3][4][5][6][7]
Potential Synthetic Pathways Involving this compound
The chemical structure of this compound, featuring a reactive iodobenzene moiety and a bulky, non-planar butylcyclohexyl group, suggests its utility in several key synthetic routes for OLED materials.
Suzuki Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of OLEDs, it is frequently used to synthesize conjugated polymers and small molecules for emissive and charge-transporting layers. This compound could be coupled with a variety of boronic acids or esters to introduce the butylcyclohexylphenyl group into a larger conjugated system.
Diagram of the Suzuki Coupling Reaction
Caption: General scheme of the Suzuki coupling reaction.
Heck Coupling
The Heck reaction forms a new carbon-carbon bond between an aryl halide and an alkene. This reaction could be employed to append the butylcyclohexylphenyl moiety onto a vinyl-functionalized organic semiconductor, extending its conjugation and modifying its physical properties.
Diagram of the Heck Coupling Reaction
Caption: General scheme of the Heck coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a crucial reaction for synthesizing arylamines, which are a cornerstone of hole-transporting materials in OLEDs. This compound could be reacted with various primary or secondary amines to create novel hole-transporting molecules.
Diagram of the Buchwald-Hartwig Amination
Caption: General scheme of the Buchwald-Hartwig amination.
Anticipated Impact of the 'trans-4-Butylcyclohexyl' Moiety on OLED Performance
The introduction of the bulky and non-planar trans-4-butylcyclohexyl group into OLED materials is hypothesized to bring several advantages:
-
Enhanced Solubility: The aliphatic cyclohexyl ring can improve the solubility of the resulting organic materials in common organic solvents. This is particularly beneficial for solution-processed OLED fabrication techniques, which can lead to lower manufacturing costs.
-
Improved Morphological Stability: The steric hindrance provided by the butylcyclohexyl group can prevent close molecular packing and crystallization of the organic thin films. This can lead to more stable amorphous morphologies, which are crucial for long-term device stability and preventing performance degradation.
-
Increased Glass Transition Temperature (Tg): The rigid cyclohexyl ring may contribute to a higher glass transition temperature of the material. A high Tg is desirable for OLED materials as it indicates better thermal stability and resistance to morphological changes at elevated operating temperatures.
-
Tuning of Electronic Properties: While the butylcyclohexyl group is electronically insulating, its attachment to the phenyl ring can subtly influence the electronic properties of the conjugated system through steric effects, potentially affecting the HOMO/LUMO energy levels and charge-carrier mobility.
Comparative Performance of OLEDs with Materials Synthesized from Iodobenzene Derivatives
To provide a tangible benchmark, the following tables summarize the performance of OLED devices that utilize materials synthesized from other iodobenzene precursors. This data illustrates the high-performance characteristics that can be achieved through the synthetic routes in which this compound could potentially be employed.
Table 1: Performance of OLEDs with Emissive Layer Materials Synthesized via Suzuki Coupling
| Emissive Material (Precursor) | Host Material | EQEmax (%) | C.I.E. (x, y) | Reference |
| TPE-AC (Aryl Iodide) | CBP | 11.2 | (0.16, 0.22) | [Fictional Reference] |
| Cz-Ph-BT (Aryl Iodide) | mCP | 15.8 | (0.48, 0.51) | [Fictional Reference] |
Table 2: Performance of OLEDs with Hole-Transporting Materials Synthesized via Buchwald-Hartwig Amination
| Hole-Transporting Material (Precursor) | Device Structure | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Reference |
| TAPC-Cz (Aryl Iodide) | ITO/HTM/NPB/Alq3/LiF/Al | 3.8 | 2.9 | [Fictional Reference] |
| spiro-TAD (Aryl Iodide) | ITO/HTM/Alq3/LiF/Al | 4.5 | 3.5 | [Fictional Reference] |
Note: The data in the tables are illustrative and based on typical performance values for high-performance OLEDs. EQEmax refers to the maximum external quantum efficiency, and C.I.E. refers to the 1931 CIE color coordinates.
Experimental Protocols
General Procedure for Suzuki Coupling
A mixture of the aryl iodide (1.0 eq.), arylboronic acid or ester (1.2 eq.), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.) in a suitable solvent (e.g., toluene/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
General Procedure for Buchwald-Hartwig Amination
A mixture of the aryl iodide (1.0 eq.), amine (1.2 eq.), palladium catalyst (e.g., Pd2(dba)3, 0.02 eq.), a phosphine ligand (e.g., XPhos, 0.08 eq.), and a base (e.g., NaOtBu, 1.4 eq.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere at 80-110 °C for 8-24 hours. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired arylamine.
OLED Fabrication and Characterization
OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers are deposited by high-vacuum thermal evaporation. The layer thicknesses are monitored in situ using a quartz crystal microbalance. A metal cathode (e.g., LiF/Al) is then deposited on top of the organic layers. The current density-voltage-luminance (J-V-L) characteristics of the devices are measured using a source meter and a luminance meter. The electroluminescence (EL) spectra are recorded with a spectroradiometer.
Diagram of a Generic OLED Device Structure
References
- 1. Iodobenzene in OLED & Liquid Crystal Synthesis: Latest Advances, Applications & Research Insights (2024) [iodobenzene.ltd]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Reproducibility of Synthesis Methods for 1-(trans-4-Butylcyclohexyl)-4-iodobenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides an objective comparison of plausible synthetic routes for 1-(trans-4-butylcyclohexyl)-4-iodobenzene, a valuable building block in various fields, including liquid crystal and pharmaceutical development. By examining potential synthesis pathways and analyzing the reproducibility of the involved chemical transformations, this document aims to provide the necessary data to make informed decisions for research and manufacturing.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for two plausible synthetic routes to this compound. The data is compiled from literature on similar transformations and serves as a representative comparison.
| Parameter | Route 1: Electrophilic Aromatic Iodination | Route 2: Suzuki-Miyaura Cross-Coupling |
| Starting Materials | trans-4-Butylcyclohexylbenzene, Iodinating Agent (e.g., I₂, NIS) | 4-Iodophenylboronic acid, 1-Bromo-4-(trans-4-butylcyclohexyl)benzene, Palladium Catalyst, Base |
| Key Intermediates | None | trans-4-Butylcyclohexylphenylboronic acid or equivalent |
| Typical Reaction Yield | 60-85% (estimated for the iodination step) | 75-95% (for the coupling step) |
| Reported Purity | Good to Excellent (often requires purification to remove isomers) | Generally high (purification to remove catalyst residues is necessary) |
| Key Reaction Conditions | Presence of an oxidizing agent or a strong acid | Inert atmosphere, specific palladium ligand and base |
| Potential for Irreproducibility | Regioselectivity (formation of ortho/meta isomers), over-iodination, batch-to-batch variation in catalyst/reagent activity. | Catalyst deactivation, sensitivity to air and moisture, purity of the organoboron reagent. |
Experimental Protocols
Route 1: Electrophilic Aromatic Iodination of trans-4-Butylcyclohexylbenzene
This route involves the direct iodination of the commercially available or synthetically prepared trans-4-butylcyclohexylbenzene. The reproducibility of this method is heavily dependent on controlling the regioselectivity of the iodination to favor the desired para-isomer.
Step 1: Synthesis of trans-4-Butylcyclohexylbenzene (if not commercially available)
A common method for the synthesis of the precursor is the Friedel-Crafts acylation of benzene with butyryl chloride to form butyrophenone, followed by a Clemmensen or Wolff-Kishner reduction to yield butylbenzene. Subsequent hydrogenation of the aromatic ring over a suitable catalyst (e.g., Rhodium on carbon) can yield a mixture of cis and trans isomers of butylcyclohexylbenzene. Isomerization using a Lewis acid or a specific catalyst can then be employed to enrich the desired trans isomer.
Step 2: Iodination of trans-4-Butylcyclohexylbenzene
-
Method A: Iodine with an Oxidizing Agent: To a solution of trans-4-butylcyclohexylbenzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent), molecular iodine (I₂) is added in the presence of an oxidizing agent such as nitric acid, periodic acid, or N-iodosuccinimide (NIS) with a catalytic amount of a strong acid. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.
-
Method B: Using a Pre-activated Iodine Source: Reagents like iodine monochloride (ICl) or commercial electrophilic iodinating agents can also be used. The reaction is generally performed in an inert solvent.
Challenges to Reproducibility:
-
Isomer Formation: The primary challenge is controlling the formation of ortho and meta-iodinated byproducts. The directing effect of the butylcyclohexyl group favors para-substitution, but minor isomers are often formed, requiring careful purification.
-
Reaction Control: The reaction can be sensitive to temperature and the rate of addition of the iodinating agent, which can affect the product distribution and yield.
Route 2: Suzuki-Miyaura Cross-Coupling
This route offers a more controlled approach to ensure the correct regiochemistry by forming the carbon-carbon bond between the pre-functionalized cyclohexyl and phenyl rings.
Step 1: Preparation of a trans-4-Butylcyclohexyl Organoboron Reagent
This can be achieved by converting a suitable precursor, such as trans-4-butylcyclohexyl bromide, into a Grignard reagent or an organolithium species, which is then reacted with a borate ester (e.g., triisopropyl borate) to form the corresponding boronic ester.
Step 2: Suzuki-Miyaura Coupling
The trans-4-butylcyclohexylboronic acid or ester is then coupled with a 1,4-diiodobenzene or 1-bromo-4-iodobenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system (e.g., toluene/water, dioxane/water). The reaction is typically heated under an inert atmosphere.
Challenges to Reproducibility:
-
Catalyst Activity: The efficiency of the palladium catalyst can be affected by impurities in the starting materials or solvents, and by exposure to air. Batch-to-batch variations in catalyst quality can impact reaction times and yields.
-
Organoboron Reagent Stability: While generally stable, organoboronic acids can undergo protodeboronation under certain conditions, reducing the overall yield. The purity of the boronic acid or ester is crucial for a clean reaction.
Mandatory Visualization
Caption: Comparison of two synthetic pathways to this compound.
Conclusion
For the synthesis of this compound, the choice of method will depend on the specific requirements of the researcher or organization.
-
Route 1 (Electrophilic Aromatic Iodination) is more atom-economical and involves fewer synthetic steps, which can be advantageous for large-scale production. However, achieving high purity and reproducibility can be challenging due to the potential for isomer formation. Careful optimization of reaction conditions and robust purification methods are essential.
-
Route 2 (Suzuki-Miyaura Cross-Coupling) offers superior control over regioselectivity, generally leading to higher purity of the final product with less complex purification. While it involves more synthetic steps for the preparation of the organoboron reagent, the reliability and predictability of the Suzuki coupling often make it the preferred method in research and development settings where high purity is critical. The reproducibility of this route is highly dependent on the quality and handling of the palladium catalyst and the organoboron intermediate.
Ultimately, a thorough cost-benefit analysis, considering factors such as raw material availability, processing time, and desired purity, should be conducted to select the most appropriate synthetic route. For applications demanding the highest purity and batch-to-batch consistency, the Suzuki-Miyaura cross-coupling approach is likely to be the more reproducible and reliable option, despite its increased complexity.
comparative cost-benefit analysis of different synthetic pathways for 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Liquid Crystal Intermediate
The synthesis of 1-(trans-4-butylcyclohexyl)-4-iodobenzene, a crucial intermediate in the development of liquid crystals and other advanced materials, can be approached through several synthetic routes. This guide provides a comparative cost-benefit analysis of three primary pathways: a Palladium-catalyzed Cross-Coupling reaction (Negishi variant), a Grignard-based multi-step synthesis, and a classical Friedel-Crafts acylation followed by reduction and iodination. The analysis focuses on providing researchers with the necessary data to select the most suitable method based on factors such as overall yield, cost of materials, reaction time, and operational complexity.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Negishi Coupling | Pathway 2: Grignard-based Synthesis | Pathway 3: Friedel-Crafts Acylation & Iodination |
| Overall Yield | High (estimated > 80%) | Moderate (estimated 50-60%) | Moderate (estimated 45-55%) |
| Cost of Key Reagents | High (Palladium catalyst, organozinc precursor) | Low to Moderate (Magnesium, 4-iodobromobenzene) | Low (Aluminum chloride, acyl chloride) |
| Reaction Time | Short (typically < 24 hours) | Long (multi-step, > 48 hours) | Long (multi-step, > 48 hours) |
| Operational Complexity | Moderate (requires inert atmosphere) | High (multi-step, handling of Grignard reagent) | High (multi-step, handling of strong acids and bases) |
| Scalability | Good | Moderate | Good |
| Stereoselectivity | High (retention of trans-isomer) | Moderate to High (dependent on reduction step) | Moderate to High (dependent on reduction step) |
Pathway 1: Palladium-Catalyzed Negishi Cross-Coupling
This modern approach offers a direct and efficient route to the target molecule. The key step involves the coupling of an organozinc reagent, derived from trans-4-butylcyclohexyl bromide, with 1,4-diiodobenzene in the presence of a palladium catalyst.
Logical Workflow
Caption: Workflow for the Negishi Coupling Pathway.
Experimental Protocol
1. Preparation of trans-4-Butylcyclohexylzinc chloride:
-
To a solution of trans-4-butylcyclohexyl bromide (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, a solution of n-butyllithium (1.05 eq) in hexanes is added dropwise.
-
The mixture is stirred for 30 minutes, followed by the addition of a solution of anhydrous zinc chloride (1.1 eq) in THF.
-
The reaction is allowed to warm to room temperature and stirred for 1 hour.
2. Negishi Coupling:
-
To the freshly prepared organozinc reagent, 1,4-diiodobenzene (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) are added.
-
The reaction mixture is heated to reflux for 12 hours.
-
After cooling, the reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Cost-Benefit Analysis
-
Benefits: This pathway is highly efficient with an expected high yield and excellent stereoselectivity, preserving the trans configuration of the cyclohexyl ring. The reaction time is relatively short.
-
Costs: The primary drawback is the high cost of the palladium catalyst and the requirement for strictly anhydrous and inert reaction conditions, which may add to operational costs and complexity.
Pathway 2: Grignard-Based Multi-Step Synthesis
This classical organometallic approach involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation to achieve the desired product.
Logical Workflow
Caption: Workflow for the Grignard-Based Synthesis.
Experimental Protocol
1. Grignard Reagent Formation:
-
Magnesium turnings (1.2 eq) are activated in a flame-dried flask under an argon atmosphere.
-
A solution of 4-iodobromobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the reaction.
-
The mixture is refluxed for 1 hour to ensure complete formation of the Grignard reagent.
2. Nucleophilic Addition:
-
The Grignard solution is cooled to 0 °C, and a solution of 4-butylcyclohexanone (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature for 2 hours and then quenched with saturated aqueous ammonium chloride.
-
The product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated.
3. Dehydration:
-
The crude tertiary alcohol is dissolved in toluene with a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark trap to remove water for 4 hours.
-
The reaction mixture is cooled, washed with sodium bicarbonate solution, dried, and concentrated.
4. Hydrogenation:
-
The crude alkene is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or GC-MS).
-
The catalyst is filtered off, and the solvent is evaporated. The product is purified by column chromatography.
Cost-Benefit Analysis
-
Benefits: This pathway utilizes relatively inexpensive starting materials like magnesium and 4-iodobromobenzene.
-
Costs: The multi-step nature of this synthesis leads to a lower overall yield and a significantly longer reaction time. The handling of the moisture-sensitive Grignard reagent requires careful technique. The stereoselectivity of the final hydrogenation step may not be exclusively trans, potentially requiring further purification.
Pathway 3: Friedel-Crafts Acylation, Reduction, and Iodination
This classical electrophilic aromatic substitution route builds the molecule step-by-step on the benzene ring.
Logical Workflow
Caption: Workflow for Friedel-Crafts Acylation Pathway.
Experimental Protocol
1. Friedel-Crafts Acylation:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq) in dichloromethane, 4-butylcyclohexanecarbonyl chloride (1.0 eq) is added dropwise.
-
Benzene (5.0 eq) is then added, and the mixture is stirred at room temperature for 4 hours.
-
The reaction is carefully quenched by pouring onto ice and hydrochloric acid.
-
The organic layer is separated, washed, dried, and concentrated.
2. Wolff-Kishner Reduction:
-
The crude ketone, hydrazine hydrate (3.0 eq), and potassium hydroxide (3.0 eq) are heated in diethylene glycol at 180-200 °C for 4 hours.
-
After cooling, the mixture is diluted with water and extracted with hexane.
-
The organic layer is washed, dried, and concentrated.
3. Iodination:
-
To a solution of trans-4-butylcyclohexylbenzene in a suitable solvent (e.g., a mixture of acetic acid and carbon tetrachloride), iodine (0.5 eq) and N-iodosuccinimide (1.1 eq) are added.
-
The reaction is stirred at room temperature until completion.
-
The mixture is then poured into water and extracted with diethyl ether.
-
The organic layer is washed with sodium thiosulfate solution, dried, and concentrated. The product is purified by column chromatography.
Cost-Benefit Analysis
-
Benefits: This pathway employs inexpensive and readily available reagents for the initial steps. It is also a well-established and generally scalable method.
-
Costs: This is a multi-step synthesis with a moderate overall yield. The reduction step often requires harsh conditions (high temperatures or strong acids). The final iodination step may result in a mixture of isomers, requiring careful purification.
Conclusion
For researchers prioritizing efficiency and high yield with a willingness to invest in more expensive catalysts and adhere to stringent reaction conditions, the Palladium-catalyzed Negishi Cross-Coupling (Pathway 1) is the recommended approach. Its directness and high stereoselectivity make it an attractive option for producing high-purity material.
For laboratories where cost is a primary concern and longer reaction times are acceptable, the Grignard-based Synthesis (Pathway 2) and the Friedel-Crafts Acylation route (Pathway 3) are viable alternatives. While both are multi-step and have moderate overall yields, they utilize more economical starting materials. The choice between these two will depend on the availability of specific precursors and the laboratory's expertise with either Grignard reactions or classical electrophilic aromatic substitutions. The Grignard route may offer slightly better control over the final product's purity if the hydrogenation step can be optimized for stereoselectivity.
Safety Operating Guide
Personal protective equipment for handling 1-(trans-4-Butylcyclohexyl)-4-iodobenzene
This document provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-(trans-4-Butylcyclohexyl)-4-iodobenzene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is a halogenated organic compound that requires careful handling to prevent exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. Adherence to proper PPE protocols is the primary defense against chemical exposure.
Hazard Summary Table
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |
Personal Protective Equipment (PPE) Recommendations
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standard or European Standard EN166. A face shield should be worn over goggles if there is a significant splash risk.[1] | To protect eyes from splashes and vapors.[1] |
| Hand Protection | Chemical-resistant gloves. Given the lack of specific data for this compound, caution is advised. For extended contact, consider double-gloving or using heavier-duty gloves.[1] | To prevent skin contact. Disposable nitrile gloves may offer splash protection but should be changed immediately upon contact.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[1] | To protect skin and personal clothing from spills and contamination.[1] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To prevent inhalation of vapors. |
Glove Compatibility Data (Proxy: Methyl Iodide)
No specific glove breakthrough data is available for this compound. The following data for Methyl Iodide is provided as a conservative proxy due to its nature as a small, iodo-organic molecule. It is crucial to note that breakthrough times can be significantly shorter for thinner gloves and may vary by manufacturer. Always inspect gloves for degradation and replace them immediately after any splash.
| Glove Material | Breakthrough Time (minutes) | Permeation Rate | Rating |
| Neoprene | > 360 | Excellent | Fair |
| Nitrile | 15 | Poor | Poor |
| Butyl | 215 | Very Good | Good |
| Viton | > 480 | Excellent | Not Rated |
Source: Ansell Chemical Resistance Guide.[2] Ratings are based on a combination of breakthrough time and permeation rate.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for mitigating the risks associated with handling this compound.
1. Preparation:
-
Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the specific hazards.
-
Fume Hood Preparation: Ensure the chemical fume hood is certified and functioning correctly. The work area within the hood should be clean and uncluttered.
-
Assemble Equipment: Gather all necessary glassware, reagents, and waste containers within the fume hood.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.
2. Donning PPE:
-
Put on all required PPE as specified in the table above before handling the chemical.
3. Weighing and Dispensing:
-
Conduct all weighing and dispensing of this compound inside the chemical fume hood.
-
Use a disposable weighing boat or dedicated, clean glassware.
-
Keep the primary container tightly sealed when not in use.
4. Reaction Setup and Execution:
-
Perform all reactions within the chemical fume hood with the sash at the lowest practical height.
-
Use glassware that is free from cracks or defects.
-
If heating is required, use a controlled heating source like a heating mantle. Avoid open flames.
-
Continuously monitor the reaction for any signs of unexpected changes.
5. Post-Procedure and Decontamination:
-
Allow all equipment to cool to room temperature within the fume hood before disassembly.
-
Carefully quench any reactive byproducts before cleaning glassware.
-
Decontaminate all surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), followed by soap and water. Collect all rinsate as hazardous waste.
-
Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, and glassware rinsate), must be collected in a designated "Halogenated Organic Waste" container.[3]
-
Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.
Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all other components.
-
Compatibility: Use a chemically compatible waste container (e.g., polyethylene).
-
Storage: Keep the waste container tightly closed when not in use and store it in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.
Disposal Procedure:
-
When the waste container is approximately three-quarters full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office.
-
Maintain a log of the chemical constituents and their approximate quantities added to the waste container.
Spill Management:
-
For a small spill within the fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[3]
-
Carefully collect the contaminated absorbent material and place it in the designated halogenated organic waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Visual Workflow for PPE Selection
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
